SR 11023
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C33H36N2O3 |
|---|---|
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C33H36N2O3/c1-20-22(3)35(19-23-9-14-28(15-10-23)33(4,5)32(37)38)30-16-13-27(18-29(20)30)31(36)34-21(2)25-7-6-8-26(17-25)24-11-12-24/h6-10,13-18,21,24H,11-12,19H2,1-5H3,(H,34,36)(H,37,38)/t21-/m0/s1 |
Clé InChI |
DVWSHWWLAFDNHD-NRFANRHFSA-N |
SMILES isomérique |
CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=CC(=C3)C4CC4)CC5=CC=C(C=C5)C(C)(C)C(=O)O)C |
SMILES canonique |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=CC(=C3)C4CC4)CC5=CC=C(C=C5)C(C)(C)C(=O)O)C |
Origine du produit |
United States |
Foundational & Exploratory
The Enigmatic Retinoid: A Search for SR 11023 Reveals a Scientific Void
Despite a comprehensive search of scientific literature and chemical databases, the retinoid designated as SR 11023 remains an enigma. No public records of its discovery, synthesis, or biological activity could be located, precluding the creation of an in-depth technical guide as requested.
This absence of information suggests several possibilities:
-
Internal Designation: this compound may be an internal compound code used by a pharmaceutical company or research institution that has not yet been disclosed publicly.
-
Misidentification: The designation "this compound" could be a typographical error or a misremembered name for a different, documented compound. The world of synthetic retinoids is vast, with numerous compounds bearing similar alphanumeric names.
-
Early-Stage Research: It is possible that this compound is a compound that was synthesized and tested in the very early stages of a research project but was subsequently abandoned due to lack of efficacy, toxicity, or other unfavorable properties, and therefore never documented in external publications.
Without any foundational data on this compound, it is impossible to fulfill the core requirements of the requested technical guide. There is no quantitative data to summarize, no experimental protocols to detail, and no established signaling pathways or synthesis workflows to visualize.
For researchers, scientists, and drug development professionals interested in the field of synthetic retinoids, it is recommended to focus on well-documented compounds. Extensive literature is available on various classes of RAR and RXR modulators, providing a solid foundation for further research and development. Should information on this compound become publicly available in the future, a detailed technical guide could then be compiled. Until such a time, the scientific community is unable to provide a substantive report on this particular molecule.
SR 11023: A Technical Guide to a Novel PPARγ Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 11023 is a potent and orally active antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Identified as a promising therapeutic agent in the field of metabolic research, particularly for type 2 diabetes, this compound distinguishes itself from traditional PPARγ agonists by its unique mechanism of action that does not promote adipogenesis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental methodologies and an exploration of its engagement with the PPARγ signaling pathway.
Chemical Structure and Physicochemical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (S)-2-(4-((5-((1-(3-cyclopropylphenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)phenoxy)acetic acid | [1] |
| CAS Number | 1820602-13-8 | - |
| Molecular Formula | C₃₃H₃₆N₂O₃ | - |
| Molecular Weight | 508.65 g/mol | - |
| IC₅₀ for PPARγ | 109 nM | - |
| Solubility | A stock solution for in vivo studies can be prepared in a vehicle of PEG300, Tween-80, and saline. | [2] |
| Melting Point | Not reported in the reviewed literature. | - |
Note: The solubility and melting point data are not extensively detailed in the available scientific literature. The provided solubility information pertains to a specific formulation for animal studies.
Biological Activity and Mechanism of Action
This compound functions as a potent antagonist of PPARγ.[2] Unlike PPARγ agonists (e.g., thiazolidinediones), which activate the receptor and promote the transcription of target genes involved in adipogenesis and insulin sensitization, this compound binds to the receptor without initiating a transcriptional response.[1] In fact, it has been shown to block the phosphorylation of PPARγ at serine 273 (pS273), a modification associated with insulin resistance, while lacking the classic adipogenic properties of full agonists.[1]
The antagonistic activity of this compound is attributed to a unique "tumble and trap" mechanism. Upon binding to the PPARγ ligand-binding domain (LBD), this compound induces a conformational change in helix 12 (H12) of the receptor.[3][4] This change stabilizes an antagonist conformation, which prevents the recruitment of coactivator proteins necessary for gene transcription and instead facilitates the binding of corepressor proteins.[1][4]
PPARγ Signaling Pathway
The PPARγ signaling pathway plays a crucial role in regulating glucose and lipid metabolism. In its inactive state, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and is bound to corepressor proteins. Upon activation by an agonist, a conformational change leads to the dissociation of corepressors and the recruitment of coactivators, initiating the transcription of target genes. This compound, as an antagonist, interferes with this process by stabilizing the corepressor-bound state.
References
- 1. Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
SR11023: An In-Depth Technical Guide to In Vitro Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR11023 is a synthetic retinoid analog that has been identified as a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Unlike full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, SR11023 does not activate the receptor to induce the transcription of its target genes. Instead, it modulates PPARγ activity through a distinct mechanism, leading to potential therapeutic benefits in metabolic diseases like type 2 diabetes, with an improved safety profile. This technical guide provides a comprehensive overview of the preliminary in vitro studies that have elucidated the core mechanism of action of SR11023.
Core Mechanism of Action
SR11023 functions as a PPARγ antagonist. Its primary mechanism involves binding to the ligand-binding domain (LBD) of PPARγ and stabilizing a conformation that is unfavorable for the recruitment of coactivator proteins, which are essential for gene transcription. Crystallographic studies have revealed that SR11023 binds to the PPARγ LBD and induces an allosteric change in the activation helix (helix 12), fixing it in an inactive conformation.[1][2] This prevents the conformational changes necessary for receptor activation and subsequent downstream signaling.
A key in vitro finding is the ability of SR11023 to block the phosphorylation of PPARγ at serine 273 (pS273).[3] This phosphorylation event, mediated by cyclin-dependent kinase 5 (Cdk5), is associated with insulin resistance. By inhibiting this phosphorylation, SR11023 demonstrates insulin-sensitizing effects without the classical agonistic activities and associated side effects of other PPARγ modulators.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro studies of SR11023.
| Assay Type | Cell Line/System | Target | Parameter | Value | Reference |
| In Vitro Kinase Assay | Purified PPARγ, active Cdk5/p35 | PPARγ phosphorylation at Ser273 | % Reduction | 25% at 2µM, 75% at 20µM | [3] |
| Gene Expression Analysis | 3T3-L1 pre-adipocytes | PPARγ target genes | Agonist Activity | Absent | [3] |
Experimental Protocols
In Vitro Kinase Assay for PPARγ Phosphorylation
This assay quantifies the ability of SR11023 to inhibit the Cdk5/p35-mediated phosphorylation of PPARγ at serine 273.
-
Materials:
-
Active Cdk5/p35 kinase (e.g., from Millipore).
-
Immuno-purified wild-type (WT) PPARγ.
-
HTScan CDK/Cyc Kinase Assay Kit (e.g., from Cell Signaling Technology).
-
Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2).
-
ATP (20 µM).
-
SR11023 (various concentrations).
-
Anti-CDK substrate antibody to detect phospho-Ser in a K/R-S-P-K/R motif.
-
-
Protocol:
-
Pre-incubate 1 µg of immuno-purified WT PPARγ with the desired concentrations of SR11023 for 30 minutes.
-
Initiate the kinase reaction by adding active Cdk5/p35 kinase and 20 µM ATP in the kinase assay buffer.
-
Incubate the reaction mixture for 15 minutes at 30 °C.
-
Terminate the reaction and separate the proteins using SDS-PAGE.
-
Analyze the phosphorylation of PPARγ by Western blotting using an anti-CDK substrate antibody that recognizes the phosphorylated consensus motif.
-
Quantitative PCR (qPCR) for PPARγ Target Gene Expression
This protocol is used to assess whether SR11023 exhibits classical agonist activity by measuring the expression of PPARγ target genes in 3T3-L1 cells.
-
Materials:
-
3T3-L1 pre-adipocyte cell line.
-
Cell culture reagents (DMEM, fetal bovine serum, etc.).
-
Adipocyte differentiation cocktail (e.g., insulin, dexamethasone, IBMX).
-
SR11023.
-
RNA extraction kit (e.g., Qiazol reagent and RNeasy Mini Kit).
-
High-Capacity Reverse Transcription Kit.
-
SYBR Green fluorescent dye for qPCR.
-
Primers for PPARγ target genes (e.g., aP2, Adiponectin) and a housekeeping gene (e.g., Tbp).
-
-
Protocol:
-
Culture 3T3-L1 pre-adipocytes to confluence.
-
Induce differentiation into adipocytes using a standard differentiation cocktail.
-
Treat the differentiating cells with SR11023 at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control, and a vehicle (e.g., DMSO) as a negative control.
-
After the treatment period, harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR green with primers specific for PPARγ target genes and a housekeeping gene for normalization.
-
Calculate the relative mRNA expression using the ΔΔ-Ct method.
-
Visualizations
Signaling Pathway of SR11023 Action
Caption: SR11023 binds to PPARγ, blocking its phosphorylation by Cdk5 and promoting a co-repressor-bound state.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the effect of SR11023 on PPARγ phosphorylation in an in vitro kinase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism - PMC [pmc.ncbi.nlm.nih.gov]
SR 11023: A Technical Guide to its Therapeutic Potential as a PPARγ Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 11023 is a potent, non-agonistic peroxisome proliferator-activated receptor γ (PPARγ) antagonist that has emerged as a promising therapeutic candidate for type 2 diabetes mellitus (T2DM). Unlike full PPARγ agonists, such as thiazolidinediones (TZDs), this compound exhibits a unique mechanism of action that uncouples the insulin-sensitizing effects from the undesirable side effects associated with traditional PPARγ activation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacokinetic profile, and preclinical efficacy, with a focus on the underlying experimental data and methodologies.
Introduction
Peroxisome proliferator-activated receptor γ (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity. For years, TZD drugs have been utilized to manage T2DM by acting as full agonists of PPARγ. However, their clinical use has been hampered by side effects such as weight gain, fluid retention, and bone fractures. This has driven the search for selective PPARγ modulators (SPPARMs) that can retain the therapeutic benefits of PPARγ engagement without activating the pathways leading to adverse effects.
This compound represents a significant advancement in this area. It is a potent antagonist of PPARγ that demonstrates robust anti-diabetic properties in preclinical models.[1] Its mechanism is centered on the blockade of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273 (pS273), a post-translational modification linked to insulin resistance.[1] Crucially, this compound achieves this without inducing the classical transcriptional agonism that drives adipogenesis.[1]
Mechanism of Action
This compound functions as a non-agonist ligand of PPARγ. Its primary mechanism involves binding to the PPARγ ligand-binding domain (LBD) and inducing a conformational change that is distinct from that caused by full agonists. This conformational change allosterically inhibits the phosphorylation of serine 273 by Cdk5.
Allosteric Inhibition of PPARγ Phosphorylation
Obesity-linked insulin resistance is associated with increased Cdk5-mediated phosphorylation of PPARγ at S273. This compound binding to the PPARγ LBD prevents this phosphorylation event. This targeted inhibition is a key differentiator from TZDs, which also block pS273 but do so in the context of broad transcriptional activation.
Modulation of Co-regulator Interaction
The binding of this compound to PPARγ stabilizes a repressive conformation of the receptor. Specifically, it pushes the activation helix (helix 12) away from the transcriptionally active conformation, which in turn enhances the interaction of PPARγ with co-repressor motifs.[1] This prevents the recruitment of co-activators and the subsequent transactivation of PPARγ target genes involved in adipogenesis.
Signaling Pathway
The signaling pathway influenced by this compound is depicted below. In a state of insulin resistance, elevated Cdk5 activity leads to the phosphorylation of PPARγ at S273, which contributes to the dysregulation of genes involved in insulin sensitivity. This compound intervenes by binding to PPARγ and preventing this phosphorylation event, thereby restoring a more favorable gene expression profile.
Quantitative Data
The preclinical evaluation of this compound has generated significant quantitative data supporting its therapeutic potential.
Pharmacokinetic Properties
This compound demonstrates markedly improved pharmacokinetic properties compared to its predecessor, SR1664.
| Compound | Dose | Route | Vehicle | Time Point | Plasma Concentration |
| This compound | 40 mg/kg | Oral | - | 2 hours | 70 µM |
| SR1664 | 40 mg/kg | Oral | - | 2 hours | < 1 µM |
| Data from studies in C57BL/6 mice.[1] |
In Vitro Potency and Selectivity
This compound is a potent inhibitor of Cdk5-mediated PPARγ phosphorylation and exhibits selectivity for PPARγ over other PPAR isoforms.
| Assay | Parameter | This compound Value |
| In vitro pS273 Inhibition | % Inhibition @ 2 µM | 25% |
| % Inhibition @ 20 µM | 75% | |
| PPARγ Binding | IC50 | 108 nM |
| PPARγ Transactivation (Gal-4) | EC50 | 2761 nM |
| Max Stimulation | 10% | |
| hPPARα Transactivation (Gal-4) | Activity | No activity |
| hPPARδ Transactivation (Gal-4) | Activity | No activity |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. While the primary publication with complete, detailed methods was not available, the following outlines the key experimental approaches used in the evaluation of this compound, based on the available information.
In Vitro Cdk5 Kinase Assay
This assay is designed to measure the direct inhibition of Cdk5-mediated phosphorylation of PPARγ by this compound.
-
Objective: To quantify the dose-dependent inhibition of PPARγ S273 phosphorylation.
-
General Procedure:
-
Recombinant PPARγ protein is incubated with active Cdk5/p25 complex in a kinase reaction buffer containing ATP.
-
This compound is added at varying concentrations.
-
The reaction is allowed to proceed for a specified time at 30°C and then stopped.
-
The level of phosphorylated PPARγ is determined by Western blotting using an antibody specific for pS273-PPARγ.
-
Total PPARγ levels are also measured as a loading control.
-
Densitometry is used to quantify the inhibition of phosphorylation relative to a vehicle control.
-
Cell-Based Adipogenesis Assay
This assay assesses the pro-adipogenic activity of this compound.
-
Objective: To determine if this compound promotes the differentiation of preadipocytes into mature adipocytes.
-
Cell Line: 3T3-L1 preadipocytes.
-
General Procedure:
-
3T3-L1 cells are cultured to confluence.
-
Adipogenesis is induced using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Cells are treated with this compound, a positive control (e.g., rosiglitazone), or a vehicle control for several days.
-
After the differentiation period, cells are fixed and stained with Oil Red O to visualize lipid droplets.
-
The extent of adipogenesis is quantified by extracting the Oil Red O stain and measuring its absorbance.
-
Additionally, the expression of adipogenic marker genes (e.g., aP2, CD36) can be measured by qPCR.
-
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the anti-diabetic efficacy of this compound in a diet-induced obesity mouse model.
Potential Therapeutic Applications
The primary therapeutic application for this compound currently under investigation is Type 2 Diabetes Mellitus . Its ability to improve insulin sensitivity without the hallmark side effects of full PPARγ agonists makes it a highly attractive candidate for this indication.
While research has been concentrated on T2DM, the role of PPARγ in other pathologies suggests potential for broader applications. These could include other metabolic disorders, such as non-alcoholic steatohepatitis (NASH), and potentially inflammatory conditions where PPARγ plays a regulatory role. However, further preclinical studies are required to explore these possibilities.
Conclusion
This compound is a novel PPARγ modulator with a distinct mechanism of action that separates the anti-diabetic effects of PPARγ engagement from the pro-adipogenic and other adverse effects of full agonism. Its potent inhibition of Cdk5-mediated PPARγ phosphorylation, coupled with favorable pharmacokinetic properties, positions it as a promising next-generation therapeutic for type 2 diabetes. Further research and clinical development are warranted to fully elucidate its therapeutic potential in humans.
References
SR 11023: A Technical Review of a Novel PPARγ Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the existing literature on SR 11023, a novel and potent antagonist of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols from the primary literature to facilitate further research and development.
Introduction to this compound and PPARγ
Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a ligand-activated nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, as well as inflammation. As a master regulator of adipogenesis, it is the molecular target of the thiazolidinedione (TZD) class of antidiabetic drugs. However, the clinical use of full PPARγ agonists is associated with undesirable side effects, including weight gain, fluid retention, and bone loss. This has spurred the development of selective PPARγ modulators, including antagonists like this compound, which may offer therapeutic benefits without the adverse effects of full agonists. This compound is an orally active antagonist of PPARγ with an IC50 value of 109 nM.[1][2]
Mechanism of Action: The "Tumble and Trap" Model
This compound exhibits a unique mechanism of antagonism that distinguishes it from classical competitive antagonists. Instead of sterically hindering the active conformation of the activation helix (helix 12 or H12), this compound actively traps H12 in an inactive conformation.[3][4][5] This "tumble and trap" mechanism is characterized by the following key events:
-
Binding to an Allosteric Site: this compound binds to the PPARγ ligand-binding domain (LBD) at a site distinct from the agonist binding pocket.
-
Induction of a Conformational Change: This binding event induces an allosteric switch in H12, causing it to "tumble" away from the agonist position.
-
Stabilization of the Inactive State: H12 is then "trapped" in this new, inactive conformation through interactions with the antagonist. This conformation favors the binding of corepressor proteins over coactivator proteins, leading to the repression of PPARγ target gene transcription.
This novel mechanism of action presents a promising avenue for the development of next-generation PPARγ modulators with improved therapeutic profiles.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in the existing literature.
| Parameter | Value | Assay | Reference |
| IC50 | 109 nM | Competitive Displacement Assay | Shang J, et al. (2018) |
| Max. Stimulation | 10% at 2.7 µM | GAL4-PPARγ Transactivation Assay | Shang J, et al. (2018) |
| Pharmacokinetic Parameter | Value | Species | Dose and Route | Reference |
| Plasma Concentration (2h post-dose) | 70 µM | C57BL/6 mice | 40 mg/kg, oral | Shang J, et al. (2018) |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature on this compound.
Chemical Cross-linking Mass Spectrometry (XL-MS)
This protocol is adapted from the study by Shang et al. (2018), which was used to elucidate the conformational changes in PPARγ upon binding of this compound.
1. Protein and Ligand Preparation:
-
Recombinant human PPARγ ligand-binding domain (LBD) is expressed and purified.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
2. Cross-linking Reaction:
-
Purified PPARγ LBD (final concentration 1 µM) is incubated with this compound (final concentration 10 µM) in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) for 30 minutes at room temperature.
-
The cross-linking reagent (e.g., bis(sulfosuccinimidyl)suberate - BS3) is added to a final concentration of 1 mM.
-
The reaction is allowed to proceed for 30 minutes at room temperature.
3. Quenching and Digestion:
-
The cross-linking reaction is quenched by adding a quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 20 mM and incubating for 15 minutes.
-
The protein is denatured with 8 M urea and reduced with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.
-
Alkylation is performed with 20 mM iodoacetamide for 30 minutes in the dark.
-
The protein is digested with an appropriate protease (e.g., trypsin) overnight at 37°C.
4. Mass Spectrometry Analysis:
-
The digested peptides are desalted using a C18 solid-phase extraction column.
-
The cross-linked peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data is analyzed using specialized software (e.g., pLink) to identify the cross-linked peptide pairs.
Native Mass Spectrometry
This protocol, based on the work of Brust et al., investigates the binding of ligands and coregulator peptides to the PPARγ/RXRα heterodimer.
1. Sample Preparation:
-
Purified PPARγ LBD and RXRα LBD are incubated together to form the heterodimer.
-
The heterodimer is incubated with either this compound, an inverse agonist (SR10171), or an agonist (rosiglitazone).
-
Coactivator (SRC) or corepressor (SMRT, NCOR) peptides are added to the mixture.
2. Mass Spectrometry Analysis:
-
Samples are buffer-exchanged into an ammonium acetate solution suitable for native mass spectrometry.
-
Analysis is performed on a mass spectrometer optimized for native protein analysis (e.g., a Q-TOF instrument).
-
The mass spectra are analyzed to determine the stoichiometry of the complex and the binding of ligands and coregulator peptides.
PPARγ Signaling Pathway and the Role of this compound
The following diagram illustrates the canonical PPARγ signaling pathway and highlights the point of intervention for both agonists and antagonists like this compound.
Conclusion
This compound represents a significant advancement in the field of PPARγ modulation. Its unique "tumble and trap" mechanism of antagonism offers a novel strategy for designing selective PPARγ ligands with potentially improved therapeutic windows compared to full agonists. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers in the fields of metabolic disease, endocrinology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound and related compounds. Future studies should focus on in vivo efficacy and safety profiling of this compound in relevant disease models to fully elucidate its clinical promise.
References
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. iscrm.uw.edu [iscrm.uw.edu]
- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics of SR11023
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR11023 is a potent, orally available antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). It has demonstrated significant potential as an insulin sensitizer in preclinical models, offering a promising therapeutic avenue for type 2 diabetes by blocking the phosphorylation of PPARγ at serine 273 (pS273) without inducing the adipogenic effects associated with full agonists.[1] This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for SR11023, its mechanism of action, and the associated signaling pathway. While detailed absorption, distribution, metabolism, and excretion (ADME) data for SR11023 are not extensively available in the public domain, this guide synthesizes the existing information to support further research and development.
Pharmacokinetic Profile
The pharmacokinetic properties of SR11023 represent a significant improvement over its analog, SR1664, which suffered from poor pharmacokinetic characteristics that limited its use to intraperitoneal administration.[1] SR11023, however, demonstrates substantial plasma exposure following oral administration.[1]
Quantitative Pharmacokinetic Data
The primary publicly available pharmacokinetic data for SR11023 comes from in vivo studies in mice. A key study highlights its oral bioavailability and resulting plasma concentrations.
| Parameter | Value | Species | Dosage | Time Point | Reference |
| Plasma Concentration | 70 µM | C57BL/6 Mice | 40 mg/kg (oral) | 2 hours | [1] |
| Plasma Concentration (of SR1664) | < 1 µM | C57BL/6 Mice | 40 mg/kg (oral) | 2 hours | [1] |
Table 1: Comparative Plasma Concentrations of SR11023 and SR1664 in C57BL/6 Mice.
In addition to plasma, substantial levels of SR11023 have been reported in white adipose tissue (WAT), a critical metabolic tissue for systemic insulin sensitivity.[1] However, specific quantitative data for WAT concentrations are not available in the cited literature.
Experimental Protocols
While a detailed, step-by-step protocol for the pharmacokinetic analysis of SR11023 is not fully described in the available literature, the following methodology can be inferred from the provided information.
In Vivo Oral Dosing Study in Mice
This hypothetical protocol is based on the description of the experiment that yielded the data in Table 1.
Caption: Hypothetical workflow for the in vivo pharmacokinetic study of SR11023.
Methodology Details:
-
Animal Model: Male C57BL/6 mice are a common strain for metabolic and pharmacokinetic studies.
-
Drug Formulation and Administration: SR11023 is formulated in a suitable vehicle for oral administration. A single dose of 40 mg/kg is administered via oral gavage to ensure accurate dosing.
-
Sample Collection: At 2 hours post-administration, blood samples are collected. The method of collection (e.g., retro-orbital sinus, cardiac puncture) would be chosen based on the study design (terminal vs. survival).
-
Sample Processing: Blood samples are processed to separate plasma, typically by centrifugation.
-
Bioanalysis: The concentration of SR11023 in the plasma is determined using a validated bioanalytical method, likely high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for quantifying small molecules in complex biological matrices.
Mechanism of Action and Signaling Pathway
SR11023 functions as a potent antagonist of PPARγ. Unlike full agonists (e.g., thiazolidinediones), SR11023 does not promote the classical transcriptional agonism that leads to the expression of pro-adipogenic genes.[1] Instead, its therapeutic effect is believed to stem from its ability to block the obesity-induced phosphorylation of PPARγ at serine 273.[1]
The binding of SR11023 to the PPARγ ligand-binding domain (LBD) induces a conformational change that is distinct from that caused by agonists. This change involves the activation helix (H12) of the receptor. SR11023 binding drives H12 away from the agonist position and towards the H2-H3 loop region.[1] This antagonistic conformation prevents the recruitment of coactivator proteins and instead enhances the interaction with co-repressor motifs.[1]
Caption: Signaling pathway of SR11023 as a PPARγ antagonist.
Future Directions
The promising preclinical data on SR11023's oral availability and potent PPARγ antagonism warrant further, more detailed pharmacokinetic studies. Future research should aim to establish a complete ADME profile, including:
-
Absorption: Determination of absolute bioavailability and investigation of absorption kinetics.
-
Distribution: Quantitative analysis of tissue distribution, including target tissues like white adipose tissue, liver, and muscle.
-
Metabolism: Identification of major metabolites and the cytochrome P450 enzymes involved in its metabolism.
-
Excretion: Determination of the major routes of elimination (renal vs. fecal) and the elimination half-life.
A thorough understanding of these pharmacokinetic parameters is crucial for the translation of SR11023 from preclinical models to clinical development as a potential therapeutic for type 2 diabetes and other metabolic disorders.
References
Methodological & Application
Application Notes and Protocols for SR 11023 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 11023 is a synthetic retinoid that has been characterized as a potent antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Additionally, it has been suggested to exhibit activity as a selective agonist for Retinoic Acid Receptor (RAR) subtypes β and γ. This dual activity makes this compound a valuable tool for investigating the distinct and overlapping roles of these nuclear receptors in various cellular processes. Retinoids are known to play crucial roles in cell differentiation, proliferation, apoptosis, and cell cycle regulation. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to explore its biological effects.
Mechanism of Action
This compound's primary characterized mechanism of action is the antagonism of PPARγ. It binds to the PPARγ ligand-binding domain, preventing the recruitment of coactivators and subsequent transcription of target genes. As a putative RARβ and RARγ agonist, this compound is thought to bind to these RAR subtypes, forming heterodimers with Retinoid X Receptors (RXRs). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription to influence cellular processes.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that specific effective concentrations for RAR-mediated effects are not extensively published and may require optimization for different cell lines and experimental conditions.
| Parameter | Value | Receptor | Assay | Reference |
| IC50 | 108 nM | PPARγ | Competitive Displacement Assay | [1] |
| Effect on pS273 | 25% inhibition | PPARγ | In vitro kinase assay | [1] |
| Effect on pS273 | 75% inhibition | PPARγ | In vitro kinase assay | [1] |
Signaling Pathways
This compound is involved in the PPARγ and likely the RAR signaling pathways. The diagrams below illustrate the general mechanisms of these pathways.
Caption: PPARγ antagonist activity of this compound.
Caption: Putative RAR agonist activity of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability and proliferation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cell line (e.g., MCF-7, HL-60, or a neuroblastoma cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 0.01 µM to 10 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
SR 11023: Comprehensive Application Notes for Dissolution and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of SR 11023, a synthetic retinoid analog. The following information is based on established methodologies for similar retinoid compounds, ensuring best practices for maintaining the integrity and activity of this compound in a research setting.
Introduction
This compound is a synthetic agonist for the retinoic acid receptor (RAR). As with many retinoids, proper handling, dissolution, and storage are critical to ensure its stability and biological activity. This document outlines the recommended procedures for preparing and storing this compound solutions for use in in vitro and in vivo studies.
Physicochemical Properties and Solubility
Quantitative data regarding the solubility of retinoid analogs, such as All-Trans Retinoic Acid (ATRA), which serves as a proxy for this compound, are summarized below. These solvents are commonly used for preparing stock solutions for biological assays.
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 65 mg/mL | ~166 | Warming and sonication may be required to fully dissolve the compound.[1] |
| Ethanol (95%) | ~9 mg/mL | ~30 | |
| Ethanol (Absolute) | ≤ 2 mg/mL | ~6.7 | |
| Methylene Chloride | Soluble | - | |
| Chloroform | Slightly Soluble | - | |
| Water | Practically Insoluble | - | [2] |
Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically less than 0.5%) to avoid cytotoxicity.[3]
Storage and Stability
Proper storage is crucial to prevent degradation of this compound. Light, air, and improper temperatures can compromise the compound's integrity.
| Form | Storage Temperature | Conditions | Stability |
| Solid (Powder) | -20°C | Protect from light. Store in a tightly sealed container. | Stable for at least 12 months. |
| Stock Solution (in DMSO) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1][4] | Stable for up to 6 months at -80°C and for 1 month at -20°C when stored properly.[1][3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for various experimental applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Inert gas (e.g., argon or nitrogen) (optional, for long-term storage)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of DMSO to the tube to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 5 mg of a compound with a molecular weight similar to All-Trans Retinoic Acid (300.44 g/mol ), you would add 1.66 mL of DMSO.[3]
-
Dissolution: Vortex the solution until the powder is completely dissolved. If a precipitate is observed, warm the solution to 37°C for 2-5 minutes to aid dissolution.[3] Gentle sonication can also be used.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in light-protecting tubes. This minimizes the number of freeze-thaw cycles.
-
Inert Gas (Optional): For enhanced stability, overlay the solution with an inert gas like argon or nitrogen before capping the tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Dilution: Pre-warm the cell culture medium to 37°C.[3] Dilute the stock solution directly into the pre-warmed medium to the desired final concentration immediately before use.
-
Mixing: Gently mix the medium to ensure uniform distribution of the compound.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is not toxic to the cells (typically <0.1% to 0.5%).[3][4]
Visualized Workflows and Pathways
Workflow for Dissolving and Storing this compound
Caption: Workflow for the dissolution and storage of this compound stock solution.
Retinoid Signaling Pathway
Caption: Simplified diagram of the retinoid signaling pathway activated by this compound.
References
Application Notes and Protocols for SR 11023 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 11023 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. As a PPARγ antagonist, this compound holds therapeutic potential for various conditions, including certain types of cancer and metabolic diseases, by modulating the transcriptional activity of PPARγ. These application notes provide a summary of the available in vivo data for this compound and detailed protocols to guide researchers in designing and executing animal studies with this compound.
Quantitative Data Summary
Published in vivo data for this compound is currently limited. The following table summarizes the key quantitative information from a peer-reviewed study.
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Animal Model | C57BL/6 Mice | [1] |
| Dosage | 40 mg/kg | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Frequency | Not specified; likely a single dose for pharmacokinetic assessment. | [1] |
| Vehicle | Not specified in the abstract; a common vehicle for oral gavage is a solution of DMSO, PEG300, Tween 80, and saline. | |
| Observed Outcome | Significantly improved pharmacokinetic profile compared to its analog, SR1664, with a plasma concentration of 70µM two hours post-administration. | [1] |
Experimental Protocols
The following protocols are based on the available data for this compound and general best practices for in vivo studies in mice.
Formulation of this compound for Oral Administration
Objective: To prepare a homogenous and stable formulation of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. For example, to prepare 10 ml of vehicle, mix 1 ml of DMSO, 4 ml of PEG300, 0.5 ml of Tween 80, and 4.5 ml of sterile saline.
-
This compound Dissolution: Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.
-
First, dissolve the this compound powder in the DMSO portion of the vehicle. Vortex thoroughly to ensure complete dissolution.
-
Gradually add the PEG300 to the DMSO/SR 11023 mixture while continuously vortexing.
-
Add the Tween 80 and vortex to mix.
-
Finally, add the sterile saline to the mixture to reach the final volume and concentration. Vortex thoroughly to ensure a homogenous suspension.
-
If necessary, sonicate the formulation for a few minutes to aid in dissolution and ensure uniformity.
-
Prepare the formulation fresh on the day of dosing.
In Vivo Efficacy Study of this compound in a Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a relevant mouse model (e.g., a cancer xenograft model or a model of metabolic disease).
Materials and Animals:
-
C57BL/6 mice (or other appropriate strain for the disease model)
-
This compound formulation
-
Vehicle control solution
-
Oral gavage needles (20-22 gauge, flexible or curved)
-
Syringes (1 ml)
-
Animal scale
-
Calipers (for tumor measurement, if applicable)
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week to acclimate before the start of the experiment. Provide ad libitum access to food and water.
-
Animal Grouping: Randomly assign mice to treatment and control groups (n=8-10 mice per group is recommended for statistical power).
-
Group 1: Vehicle control (administered with the same volume of vehicle as the treatment group).
-
Group 2: this compound (e.g., 40 mg/kg).
-
-
Dosing:
-
Weigh each mouse accurately before each dosing to calculate the precise volume of the formulation to be administered. The dosing volume is typically 10 ml/kg body weight.
-
Administer the this compound formulation or vehicle control orally using a gavage needle. Ensure proper technique to avoid injury to the esophagus or trachea.
-
The frequency of administration will depend on the pharmacokinetic profile of this compound and the study design (e.g., once daily, twice daily).
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Record the body weight of each animal at regular intervals (e.g., twice a week).
-
If using a tumor model, measure tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Collect blood samples for pharmacokinetic analysis or biomarker assessment.
-
Harvest tumors and/or relevant organs for histopathological analysis, gene expression studies, or other relevant assays.
-
Visualizations
PPARγ Signaling Pathway
Caption: PPARγ signaling pathway antagonism by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for an in vivo efficacy study.
Disclaimer: The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization based on the specific experimental context. Researchers should adhere to all institutional and national guidelines for animal welfare and safety. The available in vivo data for this compound is limited, and further studies are needed to fully characterize its pharmacokinetic and pharmacodynamic properties.
References
Application Notes and Protocols for SR 11023 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 11023 is a synthetic retinoid that has been identified as a selective agonist for the Retinoic Acid Receptor gamma (RARγ) and a modulator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a ligand for RARγ, this compound can induce cellular differentiation and apoptosis, making it a compound of interest in cancer research.[1] Its interaction with PPARγ as an antagonist can block adipogenesis and the upregulation of PPARγ target genes by enhancing the recruitment of co-repressors. This dual activity makes this compound a valuable tool for studying the distinct and overlapping signaling pathways of RARγ and PPARγ.
Western blotting is a crucial technique to elucidate the molecular mechanisms of this compound by quantifying changes in the expression levels of key proteins within these signaling cascades. This document provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on target protein expression.
Signaling Pathway
This compound, as a Retinoic Acid Receptor gamma (RARγ) agonist, influences gene transcription. In its inactive state, the RARγ/RXR heterodimer is bound to Retinoic Acid Response Elements (RAREs) in the DNA and associated with co-repressor proteins, which inhibit gene transcription. Upon binding of an agonist like this compound to RARγ, a conformational change occurs. This change leads to the dissociation of the co-repressor complex and the recruitment of co-activator proteins. The co-activator complex then promotes the transcription of target genes, leading to downstream cellular effects such as differentiation and apoptosis.
Caption: this compound mediated RARγ signaling pathway.
Quantitative Data Summary
The following table represents hypothetical data from a Western blot experiment analyzing the effect of this compound on the expression of target proteins in a cancer cell line after 48 hours of treatment. Protein levels are quantified by densitometry and normalized to a loading control (e.g., β-actin).
| Target Protein | Vehicle Control (Normalized Intensity) | This compound (1 µM) (Normalized Intensity) | Fold Change |
| RARγ | 1.00 | 0.98 | ~1.0 |
| RARβ | 1.00 | 3.50 | 3.5 |
| Cleaved Caspase-3 | 1.00 | 4.20 | 4.2 |
| PPARγ | 1.00 | 1.05 | ~1.0 |
| β-actin | 1.00 | 1.00 | 1.0 |
Experimental Protocol: Western Blot Analysis of this compound-Treated Cells
This protocol outlines the steps for analyzing protein expression changes in cultured cells following treatment with this compound.
Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for the specified time (e.g., 24, 48, 72 hours).
Cell Lysis and Protein Extraction
-
After treatment, place culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[2]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Concentration Determination
-
Determine the protein concentration of each sample using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay or Bradford assay.[3][4]
-
Prepare a standard curve using known concentrations of a protein standard (e.g., Bovine Serum Albumin, BSA).
-
Based on the calculated concentrations, normalize all samples to the same concentration with lysis buffer. This ensures equal loading of protein for each sample.[4]
Sample Preparation for Electrophoresis
-
To the normalized protein samples, add an equal volume of 2x Laemmli sample buffer containing a reducing agent like β-mercaptoethanol.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4]
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
SDS-PAGE Gel Electrophoresis
-
Load equal amounts of total protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel).
-
Include a pre-stained protein ladder in one lane to monitor protein separation and estimate molecular weights.
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[2]
Protein Transfer (Blotting)
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer. If using PVDF, pre-wet the membrane in methanol for 15-30 seconds.[5]
-
Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped between the layers.
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer conditions (voltage, time) should be optimized based on the molecular weight of the target proteins and the equipment used.
Immunodetection
-
Following transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Suggested Primary Antibodies:
-
Anti-RARγ
-
Anti-RARβ
-
Anti-Cleaved Caspase-3 (as a marker for apoptosis)
-
Anti-PPARγ
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three to five times for 5-10 minutes each with TBST.
Signal Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the intensity of the loading control bands to correct for any loading inaccuracies.
Experimental Workflow
Caption: Western Blot experimental workflow.
References
- 1. Specific activation of retinoic acid receptors (RARs) and retinoid X receptors reveals a unique role for RARgamma in induction of differentiation and apoptosis of S91 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RARγ is essential for retinoic acid induced chromatin remodeling and transcriptional activation in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of SR 11023
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 11023 is a potent and orally active antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in adipogenesis, lipid metabolism, and inflammation.[1][2] With an IC50 value of 109 nM, this compound serves as a valuable tool for researchers studying the physiological and pathological roles of PPARγ and for the discovery of novel therapeutic agents targeting this receptor.[1][2] High-throughput screening (HTS) assays are essential for identifying and characterizing new PPARγ modulators. These application notes provide detailed protocols for various HTS methodologies suitable for screening compound libraries for antagonists like this compound.
Mechanism of Action of this compound
This compound functions as a competitive antagonist of PPARγ. Unlike agonist ligands that promote the recruitment of coactivators, this compound binding to the PPARγ ligand-binding domain (LBD) induces a conformational change that favors the recruitment of corepressors.[3] This action blocks the transcriptional activity of PPARγ, thereby inhibiting the expression of its target genes. The classical pathway of PPARγ activation involves its heterodimerization with the Retinoid X Receptor (RXR). This PPARγ/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating transcription.[4] this compound interferes with this process by preventing the conformational changes necessary for coactivator recruitment upon ligand binding.
Quantitative Data for this compound
| Parameter | Value | Reference |
| Target | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | [1] |
| Activity | Antagonist | [1][2] |
| IC50 | 109 nM | [1][2] |
High-Throughput Screening (HTS) Protocols for PPARγ Antagonists
Several robust HTS technologies are available for identifying and characterizing PPARγ antagonists. The choice of assay depends on factors such as the available instrumentation, cost, and the specific research question.
Lanthanide Chelate Fluorescence-Based Competitive Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the PPARγ ligand-binding domain (LBD). A commonly used format is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5][6][7][8]
Principle: The assay utilizes a GST-tagged PPARγ-LBD and a terbium-labeled anti-GST antibody as the FRET donor. A fluorescently labeled PPARγ agonist (tracer) serves as the FRET acceptor. When the tracer is bound to the PPARγ-LBD, excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. Antagonists like this compound compete with the tracer for binding to the LBD, leading to a decrease in the FRET signal.
Experimental Protocol: TR-FRET Competitive Binding Assay
Materials:
-
GST-tagged PPARγ Ligand Binding Domain (LBD)
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled PPARγ agonist (e.g., Fluormone™ Pan-PPAR Green)
-
This compound (as a control antagonist)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and test compounds in assay buffer.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Prepare a master mix containing GST-PPARγ-LBD, Tb-anti-GST antibody, and the fluorescent tracer in assay buffer.
-
Add 15 µL of the master mix to each well. Final concentrations should be optimized but are typically in the low nanomolar range for the proteins and tracer.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Scintillation Proximity Assay (SPA)
SPA is a homogeneous radioligand binding assay that is well-suited for HTS.[9][10][11][12][13]
Principle: The PPARγ-LBD is captured onto scintillant-containing microbeads. A radiolabeled PPARγ agonist (e.g., [3H]-Rosiglitazone) is added to the reaction. When the radioligand binds to the receptor on the bead, the emitted beta particles are close enough to excite the scintillant, producing light. Unbound radioligand in the solution is too far away to cause a signal. Antagonists compete with the radioligand for binding, resulting in a decreased signal.
Experimental Protocol: Scintillation Proximity Assay
Materials:
-
Biotinylated PPARγ Ligand Binding Domain (LBD)
-
Streptavidin-coated SPA beads
-
Radiolabeled PPARγ agonist (e.g., [3H]-Rosiglitazone)
-
This compound (as a control antagonist)
-
Test compounds
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96- or 384-well plates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and test compounds.
-
In a multi-well plate, combine the biotinylated PPARγ-LBD with streptavidin-coated SPA beads and incubate to allow for binding.
-
Add the test compounds or this compound to the wells.
-
Add the radiolabeled PPARγ agonist to initiate the competition reaction.
-
Seal the plate and incubate at room temperature for 2-4 hours with gentle shaking.
-
Centrifuge the plate to pellet the beads.
-
Measure the light output using a microplate scintillation counter.
-
Determine the IC50 values from the dose-response curves.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, non-radioactive assay technology that offers high sensitivity and is amenable to miniaturization.[14][15]
Principle: The assay involves two types of beads: Donor beads and Acceptor beads. A biotinylated PPARγ-LBD is bound to streptavidin-coated Donor beads. A specific antibody recognizing a tag on a cofactor peptide (that binds to the agonist-bound receptor) is conjugated to the Acceptor beads. In the presence of an agonist, the cofactor peptide is recruited to the PPARγ-LBD, bringing the Donor and Acceptor beads into close proximity. Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal. Antagonists disrupt the agonist-induced interaction, leading to a loss of signal.
Experimental Protocol: AlphaScreen Cofactor Recruitment Assay
Materials:
-
Biotinylated, tagged PPARγ Ligand Binding Domain (LBD)
-
Streptavidin-coated Donor beads
-
Tagged cofactor peptide (e.g., a peptide containing an LXXLL motif)
-
Antibody-conjugated Acceptor beads
-
Known PPARγ agonist (e.g., Rosiglitazone)
-
This compound (as a control antagonist)
-
Test compounds
-
Assay buffer
-
384- or 1536-well plates
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare solutions of test compounds and this compound.
-
Add the test compounds/SR 11023 and a fixed concentration of the PPARγ agonist to the wells of the assay plate.
-
Add a mixture of biotinylated PPARγ-LBD and the tagged cofactor peptide.
-
Add a mixture of Streptavidin-Donor beads and Antibody-Acceptor beads.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible reader.
-
Analyze the data to identify compounds that inhibit the agonist-induced signal.
Visualization of Pathways and Workflows
Caption: PPARγ Signaling Pathway and the antagonistic action of this compound.
Caption: General workflow for a high-throughput screening campaign.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ. | Semantic Scholar [semanticscholar.org]
- 6. Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Scintillation Proximity Assay (SPA)-Based Radioligand Binding for PPARα, PPARγ, and PPARδ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a complex scintillation proximity assay for high-throughput screening of PPARgamma modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. yorsearch.york.ac.uk [yorsearch.york.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for SR11023 & SR11237 in Gene Expression Analysis
A- Introduction
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ) modulators for gene expression analysis. Due to the specificity of the user request for "SR 11023," and the prevalence of the compounds SR11023 (a PPARγ modulator) and SR11237 (an RXR-selective agonist) in scientific literature, this guide will focus on these two compounds as exemplary agents for modulating gene expression through nuclear receptor pathways.
SR11023 is a modulator of PPARγ, a key regulator of adipogenesis, glucose metabolism, and inflammation. Unlike full agonists, SR11023 exhibits minimal adipogenic activity and does not robustly upregulate classical PPARγ target genes.[1] Its mechanism involves enhancing the interaction of PPARγ with co-repressor motifs, leading to a transcriptionally inactive state.[1]
SR11237 is a selective agonist for the Retinoid X Receptor (RXR). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including PPARs, Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs), as well as forming homodimers (RXR/RXR).[2] SR11237-induced activation of RXR homodimers can regulate the expression of genes containing RXR response elements (RXREs).
These compounds serve as valuable tools to investigate the roles of PPARγ and RXR in various physiological and pathological processes by modulating the expression of their target genes.
B- Data Presentation: Effects on Gene Expression
The following tables summarize the reported effects of SR11023 and SR11237 on gene expression in different experimental systems.
Table 1: Effect of SR11023 on PPARγ Target Gene Expression in 3T3-L1 Adipocytes
| Gene | Cell Line | Treatment Concentration | Treatment Duration | Observed Effect | Reference |
| aP2 (FABP4) | 3T3-L1 | 1 µM | 6 days | No significant upregulation | [1] |
| CD36 | 3T3-L1 | 1 µM | 6 days | No significant upregulation | [1] |
| General PPARγ target genes | 3T3-L1 | Not specified | 6 days | Modest regulation of a small subset of genes | [1] |
Table 2: Effect of SR11237 on RXR Target Gene Expression
| Gene/Reporter | Cell Line/System | Treatment Concentration | Observed Effect | Reference |
| RXRE-luciferase | COS-1 cells | 10 nM - 1 µM | Dose-dependent increase in luciferase activity | [3] |
| ABCA1 (protein) | Mouse Aortic Endothelial Cells (iMAEC) | Not specified | Significant increase in protein expression | [4] |
| General cell differentiation markers | F9 embryonal carcinoma cells | Not specified | Inactive in inducing differentiation | [2] |
C- Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by SR11023 and SR11237.
Figure 1. SR11023-mediated repression of PPARγ target genes.
Figure 2. SR11237-mediated activation of RXR target genes.
D- Experimental Protocols
This section provides a detailed protocol for analyzing the effect of SR11023 or SR11237 on the expression of target genes in a mammalian cell line using Quantitative Real-Time PCR (qPCR).
Protocol 1: Gene Expression Analysis by qPCR
1. Cell Culture and Treatment
1.1. Cell Seeding: Plate mammalian cells (e.g., 3T3-L1 for SR11023, or a cell line expressing RXR for SR11237) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. 1.2. Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2. 1.3. Compound Preparation: Prepare a stock solution of SR11023 or SR11237 in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). 1.4. Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle control. 1.5. Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) to allow for changes in gene expression.
2. RNA Extraction
2.1. Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add 1 ml of a suitable RNA lysis reagent (e.g., TRIzol) to each well and incubate for 5 minutes at room temperature to lyse the cells. 2.2. Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 ml of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. 2.3. RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 ml of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. 2.4. RNA Wash: Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C. 2.5. RNA Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water. 2.6. Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
3. cDNA Synthesis (Reverse Transcription)
3.1. Reaction Setup: In a PCR tube, combine the following:
- Total RNA (1-2 µg)
- Oligo(dT) or random hexamer primers
- dNTPs
- RNase-free water to the final volume 3.2. Denaturation: Incubate at 65°C for 5 minutes, then place on ice. 3.3. Reverse Transcription: Add the following to the tube:
- Reverse transcriptase buffer
- DTT
- RNase inhibitor
- Reverse transcriptase enzyme 3.4. Incubation: Incubate at 42-50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
4. Quantitative Real-Time PCR (qPCR)
4.1. Primer Design: Design or obtain validated primers for your target gene(s) and a stable housekeeping gene (e.g., GAPDH, ACTB). 4.2. Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. For each sample, set up triplicate reactions. A typical reaction includes:
- SYBR Green Master Mix
- Forward primer (10 µM)
- Reverse primer (10 µM)
- Diluted cDNA template
- Nuclease-free water to the final volume 4.3. qPCR Program: Run the qPCR plate on a real-time PCR instrument with a program similar to the following:
- Initial denaturation: 95°C for 10 minutes
- Cycling (40 cycles):
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 60 seconds
- Melt curve analysis 4.4. Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and vehicle control samples, normalized to the housekeeping gene.
// Nodes
A[label="1. Cell Culture & Treatment\n(with SR11023/SR11237)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="2. RNA Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
C [label="3. cDNA Synthesis\n(Reverse Transcription)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="4. Quantitative Real-Time PCR\n(qPCR)", fillcolor="#34A853", fontcolor="#FFFFFF"];
E [label="5. Data Analysis\n(ΔΔCt Method)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
F [label="Relative Gene Expression\n(Fold Change)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
}
Figure 3. Experimental workflow for gene expression analysis.
References
- 1. Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pleiotropic response is induced in F9 embryonal carcinoma cells and rhino mouse skin by All-trans-retinoic acid, a RAR agonist but not by SR11237, a RXR-selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined LXR and RXR Agonist Therapy Increases ABCA1 Protein Expression and Enhances ApoAI-Mediated Cholesterol Efflux in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Retinoid Probes for High-Resolution Microscopy
Note: No specific fluorescent probe designated "SR 11023" with detailed applications in fluorescence microscopy is readily available in the public scientific literature. The following application notes and protocols are based on well-characterized fluorescent analogues of retinoic acid (RA), which are instrumental for researchers, scientists, and drug development professionals studying the retinoid signaling pathway. These probes serve as powerful tools for cellular imaging, protein-ligand binding assays, and flow cytometry.[1][2]
Introduction to Fluorescent Retinoid Probes
Fluorescent retinoid probes are synthetic analogues of all-trans-retinoic acid (ATRA) that possess intrinsic fluorescence, allowing for the direct visualization and tracking of their interaction with cellular components.[1][3] These molecules are designed to mimic the biological activity of natural retinoids, particularly their binding to retinoic acid receptors (RARs) and cellular retinoic acid binding proteins (CRABPs).[2] Their application is crucial in understanding the complex roles of retinoid signaling in cellular processes such as differentiation, proliferation, and apoptosis.[3]
A key feature of many of these probes is their solvatochromatic fluorescence, where the emission wavelength and intensity are dependent on the polarity of the local environment.[1] This property provides additional information on the probe's localization, for instance, distinguishing between polar environments within the cytoplasm and non-polar environments such as lipid droplets or the hydrophobic binding pockets of proteins.[1]
Quantitative Data Presentation
The photophysical and binding properties of several fluorescent retinoid probes are summarized below. These characteristics are essential for designing and interpreting fluorescence microscopy experiments.
| Probe Family/Name | Excitation (nm) | Emission (nm) | Binding Affinity (Kd) | Target Proteins | Key Features |
| LightOx Probes | ~350-405 | Environment-dependent (blue-shifted in non-polar, red-shifted in polar) | Varies by probe | RARs, CRABPII | Strong solvatochromism, excellent photostability.[1][2] |
| DC360 | Not specified | Not specified | 34.0 ± 2.5 nM | CRABPII | Strong binding to CRABPII, structure in complex with the protein has been determined.[3] |
| DAM-3 | Not specified | Not specified | Not specified | RARs | Consists of a retinoid and a dansyl moiety for fluorescence.[4] |
| ADAM-3 | Not specified | Not specified | Not specified | RARs | Photoreactive fluorescent probe for covalent labeling.[4] |
| EC23 | Not specified | Not specified | Not specified | RARs | A diphenylacetylene analogue of ATRA with high photostability and biological activity comparable to ATRA.[3] |
Signaling Pathway
Fluorescent retinoid probes are invaluable for dissecting the retinoic acid signaling pathway. They allow for the visualization of transport, binding to cytoplasmic proteins, and interaction with nuclear receptors, which are key events in the transcriptional regulation of target genes.
Caption: Retinoic Acid Signaling Pathway Visualization with Fluorescent Probes.
Experimental Protocols
Live-Cell Imaging of Fluorescent Retinoid Uptake and Localization
This protocol describes the use of a fluorescent retinoid probe for visualizing its uptake and subcellular distribution in living cells using fluorescence microscopy.
Materials:
-
Fluorescent retinoid probe (e.g., from the LightOx family)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cell culture medium appropriate for the cell line
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
-
Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope equipped with appropriate filters (e.g., DAPI or 405 nm laser line) and a sensitive camera
Procedure:
-
Probe Preparation: Prepare a stock solution of the fluorescent retinoid probe in anhydrous DMSO (e.g., 1-10 mM). Store in the dark at -20°C.
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 50-70%).
-
Probe Loading:
-
Dilute the fluorescent retinoid probe stock solution to the final working concentration (typically 0.1-1 µM) in pre-warmed cell culture medium or imaging buffer.
-
Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells with the probe for a specified time (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal incubation time may need to be determined empirically.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed imaging buffer to remove excess unbound probe.
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope. Use the appropriate excitation and emission filters for the specific probe. For example, for LightOx probes, a DAPI filter set or a 405 nm laser can be used.[1]
-
Acquire images at different time points to observe the dynamics of probe localization.
-
Caption: Experimental Workflow for Live-Cell Imaging.
In Vitro Fluorometric Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a retinoid-binding protein using a fluorescent retinoid probe.
Materials:
-
Fluorescent retinoid probe with known binding to the target protein
-
Purified recombinant retinoid-binding protein (e.g., CRABPII or RAR LBD)
-
Test (unlabeled) compound
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
-
Fluorometer or plate reader capable of measuring fluorescence intensity
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a solution of the fluorescent retinoid probe at a constant concentration (typically at or below its Kd for the target protein).
-
Prepare a solution of the purified protein at a constant concentration.
-
-
Assay Setup:
-
In a microplate, add the purified protein to each well.
-
Add the serially diluted test compound to the respective wells.
-
Add the fluorescent retinoid probe to all wells.
-
Include control wells with:
-
Probe and protein (no test compound) for maximum fluorescence.
-
Probe only (no protein) for background fluorescence.
-
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorometer with the appropriate excitation and emission wavelengths for the fluorescent probe.
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Plot the fluorescence intensity as a function of the test compound concentration.
-
The displacement of the fluorescent probe by the test compound will result in a decrease in fluorescence (due to changes in the probe's environment upon unbinding).
-
Fit the data to a competitive binding equation to determine the IC50 of the test compound. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Conclusion
Fluorescent retinoid probes are powerful and versatile tools for investigating the retinoid signaling pathway in various biological contexts. Their use in fluorescence microscopy and in vitro assays provides detailed insights into ligand-protein interactions, cellular uptake, and subcellular localization, thereby facilitating the discovery and characterization of new therapeutic agents targeting this critical pathway. The continued development of novel probes with improved photophysical and biological properties will further enhance our ability to study retinoid biology with high spatial and temporal resolution.
References
Application Notes and Protocols: Co-administration of SR 11023 and Other Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 11023 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. With an IC50 of 109 nM, this compound offers a valuable tool for investigating the therapeutic potential of PPARγ antagonism in various disease contexts, including metabolic disorders and oncology. The co-administration of this compound or other PPARγ antagonists with existing therapeutic agents is an emerging area of research aimed at enhancing efficacy, overcoming drug resistance, and reducing toxicity.
These application notes provide a comprehensive overview of the rationale, experimental data, and protocols for studying the co-administration of this compound and other drugs, with a focus on cancer and diabetes as primary therapeutic areas. Due to the limited availability of published data specifically on this compound combination therapies, this document also incorporates data from studies involving other well-characterized PPARγ antagonists, such as GW9662 and T0070907, to provide a broader context and guide for future research.
Data Presentation: Efficacy of PPARγ Antagonist Co-administration
The following tables summarize key quantitative data from preclinical studies investigating the effects of co-administering PPARγ antagonists with other therapeutic agents.
Table 1: In Vitro Efficacy of PPARγ Antagonist Combination Therapy in Cancer Models
| Cell Line | Combination | Effect Metric | Value (Combination) | Value (Single Agent) | Fold Change/Synergy |
| A549 (NSCLC) | Rosiglitazone (PPARγ agonist) + Carboplatin | Growth Inhibition | ~80% | Rosiglitazone: ~10%; Carboplatin: ~45-55% | Synergistic |
| A549 (NSCLC) | Rosiglitazone + Carboplatin + GW9662 (PPARγ antagonist) | Growth Inhibition | ~45% | Rosiglitazone + Carboplatin: ~80% | Antagonism of Synergy |
| MCF-7 (Breast Cancer) | Doxorubicin + Rosiglitazone (PPARγ agonist) | Cell Death | ~80% | Doxorubicin (0.1 µM): ~50% | Synergistic |
| ME180 (Cervical Cancer) | T0070907 (PPARγ antagonist) + Radiation (4 Gy) | Apoptosis | Significantly Increased | - | Radiosensitization |
| SiHa (Cervical Cancer) | T0070907 (PPARγ antagonist) + Radiation (4 Gy) | DNA Double-Strand Breaks | Impaired Repair | - | Radiosensitization |
Note: Some data presented involves PPARγ agonists to illustrate the mechanism of action, with antagonists used to confirm PPARγ-dependent effects.
Table 2: Preclinical Efficacy of PPARγ Antagonist in a Diabetes Model
| Animal Model | Treatment | Parameter | Result |
| db/db mice | SR-202 (PPARγ antagonist) | Fed Glucose | 67% of untreated control (P < 0.01) |
| db/db mice | SR-202 (PPARγ antagonist) | Insulin Levels | 70% of untreated control (P < 0.05) |
Signaling Pathways
PPARγ Signaling Pathway and Points of Intervention for Combination Therapy
The diagram below illustrates the canonical PPARγ signaling pathway and highlights potential points of interaction for combination therapies. PPARγ, upon activation by endogenous or synthetic ligands, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, regulating their transcription. Co-activators and co-repressors modulate the transcriptional activity of the PPARγ/RXR heterodimer. Antagonists like this compound prevent the recruitment of co-activators, thereby inhibiting gene transcription. Combination therapies may target upstream or downstream components of this pathway, or parallel signaling cascades that influence cellular processes such as proliferation, apoptosis, and metabolism.
Caption: PPARγ signaling and potential combination therapy targets.
Experimental Protocols
1. In Vitro Assessment of Synergy using the Chou-Talalay Method
This protocol outlines the determination of the synergistic, additive, or antagonistic effects of this compound in combination with another drug using the Combination Index (CI) method developed by Chou and Talalay.[1][2][3][4][5]
a. Materials:
-
This compound (and other PPARγ antagonists like GW9662 or T0070907 for comparison)
-
Drug of interest for co-administration (e.g., cisplatin, doxorubicin, metformin)
-
Cancer cell lines (e.g., A549, MCF-7) or other relevant cell types
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
CompuSyn software (or similar software for CI calculation)
b. Procedure:
-
Single-agent dose-response:
-
Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound alone and the second drug alone. Include a vehicle control.
-
After a predetermined incubation period (e.g., 72 hours), assess cell viability.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug individually.
-
-
Combination treatment:
-
Treat cells with a matrix of concentrations of this compound and the second drug in combination. It is recommended to use a constant ratio of the two drugs based on their individual IC50 values (e.g., equipotent ratio).
-
Include single-agent controls at the corresponding concentrations used in the combination.
-
Assess cell viability after the same incubation period.
-
-
Data Analysis:
-
Enter the dose-effect data for single agents and the combination into CompuSyn software.
-
The software will calculate the Combination Index (CI) for different effect levels (fraction affected, Fa).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Generate a Fa-CI plot (Chou-Talalay plot) and an isobologram to visualize the interaction.[6][7][8][9][10]
-
2. In Vivo Evaluation of Combination Therapy in a Xenograft Mouse Model
This protocol describes a general workflow for assessing the in vivo efficacy of this compound in combination with another anti-cancer agent in a tumor xenograft model.[11]
Caption: Workflow for in vivo combination therapy studies.
a. Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound and the other therapeutic agent, formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
b. Procedure:
-
Tumor implantation: Inoculate cancer cells subcutaneously or orthotopically into the mice.
-
Tumor growth and randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, this compound alone, second drug alone, combination).
-
Treatment administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Observe the animals for any signs of toxicity.
-
Endpoint and analysis: At the end of the study (defined by tumor size limits or a specific time point), euthanize the animals. Excise the tumors and measure their weight. Tissues can be collected for further analysis, such as immunohistochemistry for proliferation and apoptosis markers, or western blotting for signaling pathway components.
Conclusion
The co-administration of the PPARγ antagonist this compound with other therapeutic agents represents a promising strategy for enhancing treatment outcomes in diseases such as cancer and diabetes. The provided data and protocols offer a framework for researchers to design and execute preclinical studies to investigate the potential synergies and mechanisms of action of such combination therapies. Further research is warranted to fully elucidate the therapeutic potential of this compound in combination with a broader range of drugs and to translate these findings into clinical applications.
References
- 1. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 7. Drug synergism study [bio-protocol.org]
- 8. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PPARγ Antagonists Exhibit Antitumor Effects by Regulating Ferroptosis and Disulfidptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Compound SR11023 in Human Plasma using LC-MS/MS
An application note and protocol for the quantification of a hypothetical small molecule, "Compound SR11023," in biological samples is detailed below. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate concentration determination. The methodologies are designed to be a robust starting point for the validation and implementation of this analytical technique in a laboratory setting.
Introduction
Compound SR11023 is a novel small molecule inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway, a critical pathway in cell proliferation and survival. Aberrant activation of this pathway is implicated in various cancers.[1] The ability to accurately quantify the concentration of Compound SR11023 in biological matrices such as human plasma is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies during preclinical and clinical development. This application note describes a sensitive and specific method for the determination of Compound SR11023 in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective chromatographic separation.
Materials and Reagents
-
Compound SR11023 reference standard
-
Internal standard (IS), e.g., a stable isotope-labeled version of Compound SR11023
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
96-well collection plates
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Pipettes and general laboratory equipment
-
Centrifuge capable of handling 96-well plates
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh the reference standard of Compound SR11023 and the internal standard. Dissolve each in an appropriate solvent (e.g., DMSO or methanol) to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Compound SR11023 stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution: Dilute the internal standard stock solution in acetonitrile to a final concentration of 100 ng/mL.
2. Sample Preparation (Protein Precipitation)
-
Allow all reagents and plasma samples to thaw to room temperature.
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown sample) in a 96-well plate, add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex the plate for 2 minutes at 1000 rpm to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well collection plate.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
3. LC-MS/MS Method
-
HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B
-
2.6 min: 90% B
-
2.7 min: 10% B
-
3.5 min: 10% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) transitions:
-
Compound SR11023: Precursor ion > Product ion (to be determined based on compound structure)
-
Internal Standard: Precursor ion > Product ion (to be determined based on IS structure)
-
-
Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
Data Presentation
Table 1: Calibration Curve for Compound SR11023 in Human Plasma
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 5.00 | 5.10 | 102.0 |
| 10.0 | 9.90 | 99.0 |
| 25.0 | 24.5 | 98.0 |
| 50.0 | 50.5 | 101.0 |
| 100.0 | 101.0 | 101.0 |
| 250.0 | 248.0 | 99.2 |
| 500.0 | 495.0 | 99.0 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=6) | Intra-day Precision (%CV) | Intra-day Accuracy (%) |
| LLOQ QC | 1.00 | 1.02 | 4.5 | 102.0 |
| Low QC | 3.00 | 2.95 | 3.2 | 98.3 |
| Mid QC | 30.0 | 30.8 | 2.5 | 102.7 |
| High QC | 400.0 | 396.4 | 1.8 | 99.1 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Compound SR11023.
References
Troubleshooting & Optimization
SR 11023 not showing expected effect in cells
This technical support center provides troubleshooting guidance for researchers encountering unexpected results with SR 11023. The most common issue arises from a misunderstanding of this compound's mechanism of action. It is crucial to note that This compound is a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) antagonist , not an agonist.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not seeing the expected induction of my PPARγ target genes (e.g., FABP4, ADIPOQ, CD36) after treating my cells with this compound. Is the compound not working?
A1: This is the most common query and the "lack of effect" is actually the expected result. This compound is a PPARγ antagonist, meaning it binds to the receptor but does not activate it. In fact, it functions to block the receptor's basal activity and compete with agonists. Unlike a PPARγ agonist (like Rosiglitazone), this compound does not induce, and may even modestly repress, the expression of PPARγ target genes.[3]
Troubleshooting Steps:
-
Confirm the expected outcome: Your experiment is likely working correctly if you observe no significant increase in the transcription of PPARγ target genes.
-
Run a positive control: Treat cells with a known PPARγ agonist (e.g., Rosiglitazone) to confirm that your cell system is responsive to PPARγ activation.
-
Perform a competition assay: To confirm this compound is an active antagonist in your system, co-treat cells with a fixed concentration of a PPARγ agonist (e.g., the EC50 concentration of Rosiglitazone) and increasing concentrations of this compound. You should observe a dose-dependent decrease in the agonist-induced effect.
Q2: My 3T3-L1 preadipocytes are not differentiating into mature adipocytes when treated with this compound. What's wrong?
A2: This is also an expected outcome. Adipocyte differentiation is a hallmark of PPARγ activation. As an antagonist, this compound does not promote adipogenesis and will show minimal to no lipid formation (as visualized by Oil Red O staining) or upregulation of pro-adipogenic genes.[3]
Troubleshooting Steps:
-
Positive Control: Differentiate 3T3-L1 cells using a standard cocktail containing a PPARγ agonist (e.g., Rosiglitazone, IBMX, dexamethasone, and insulin) to ensure the cells are capable of differentiation.
-
Antagonism Assay: Treat cells with the standard differentiation cocktail plus increasing concentrations of this compound. You should observe an inhibition of adipocyte differentiation.
Q3: I'm seeing cell death at high concentrations of this compound. Is this expected?
A3: While this compound is designed to be a specific antagonist, high concentrations of any small molecule can lead to off-target effects and cytotoxicity. It's important to determine the optimal, non-toxic concentration range for your specific cell line.
Troubleshooting Steps:
-
Perform a dose-response cell viability assay: Use an assay like the MTT or MTS assay to determine the concentration range of this compound that is non-toxic to your cells over the desired treatment period.
-
Use the lowest effective concentration: In your functional assays, use the lowest concentration of this compound that demonstrates antagonistic activity without causing significant cell death.
Q4: What could be other reasons for this compound not showing any effect at all, not even antagonism?
A4: If this compound is not showing any activity (including the expected antagonistic effects), consider the following possibilities:
-
Compound Solubility and Stability: this compound should be dissolved in a suitable solvent like DMSO and stored correctly.[1] Poor solubility or degradation can lead to a loss of activity.
-
Cell System Issues: The cells may not express sufficient levels of PPARγ, or the necessary co-factors for its function.
-
Incorrect Assay Setup: The assay may not be sensitive enough to detect the effects of a PPARγ antagonist.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Source |
| This compound IC50 | 109 nM | Not specified | [1][2] |
| This compound Effect on Adipogenesis | Minimal adipogenic activity | 3T3-L1 | [3] |
| This compound Effect on PPARγ Target Genes (aP2, cd36) | No upregulation | 3T3-L1 | [3] |
| Rosiglitazone (Agonist) Effect on PPARγ Target Genes | Robust activation | 3T3-L1 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Key Experimental Protocols
Protocol 1: PPARγ Antagonist Luciferase Reporter Assay
This assay quantitatively measures the ability of this compound to inhibit agonist-induced PPARγ activation.
-
Cell Plating:
-
Seed HEK293T or a similar cell line stably expressing a PPARγ-responsive luciferase reporter construct in a 96-well white, clear-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in cell culture medium.
-
Prepare a solution of a PPARγ agonist (e.g., Rosiglitazone) in cell culture medium at a concentration of 2x its EC50 value.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the this compound dilutions to the wells.
-
Immediately add the Rosiglitazone solution to the wells (except for the 'no agonist' control wells). The final DMSO concentration should be below 0.1%.
-
Include controls: vehicle only, Rosiglitazone only, and this compound only.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Luciferase Measurement:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the luminescence signal against the log concentration of this compound to determine the IC50 value for antagonism.
-
Protocol 2: Gene Expression Analysis by qPCR
This protocol is to assess the effect of this compound on the expression of PPARγ target genes.
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., 3T3-L1 preadipocytes or a human adipocyte cell line) in 6-well plates.
-
Treat the cells with this compound at a non-toxic concentration, a PPARγ agonist (Rosiglitazone) as a positive control, and a vehicle control (DMSO) for 24-48 hours.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes for your target genes (e.g., FABP4, ADIPOQ) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Use primers with validated efficiency.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the fold change in gene expression in this compound-treated cells to the vehicle and Rosiglitazone-treated cells. The expected result is no significant change or a slight decrease with this compound, and a significant increase with Rosiglitazone.
-
Protocol 3: Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of this compound.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat cells with serial dilutions of this compound (and a vehicle control) for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.[4]
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Measurement and Analysis:
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
Improving SR 11023 solubility for experiments
Welcome to the technical support center for SR 11023. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot common issues, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] Its primary mechanism of action involves binding to the ligand-binding domain of PPARγ, which causes a conformational change in the activation helix (H12). This change prevents the recruitment of coactivator proteins and instead promotes the binding of corepressor proteins, leading to the inhibition of PPARγ-mediated gene transcription.[2][3]
Q2: What are the common research applications for this compound?
A2: this compound is primarily used in studies related to metabolic diseases, such as type 2 diabetes, due to its role as a PPARγ antagonist. It is often used to investigate the effects of blocking PPARγ signaling, including its impact on adipogenesis (fat cell development) and the expression of PPARγ target genes.
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1][4] For in vivo experiments, a common solvent system is a mixture of DMSO, PEG300, Tween-80, and saline.[5]
Q4: How should I store this compound solutions?
A4: For powdered this compound, storage at -20°C for up to 3 years is recommended. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation.[1][4]
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Media
Possible Cause 1: Exceeded Solubility Limit in Aqueous Media
-
Explanation: this compound, like many small molecules, has limited solubility in aqueous solutions such as cell culture media. Adding a highly concentrated DMSO stock directly to the media can cause the compound to precipitate out.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO. A concentration of 100 mg/mL (196.60 mM) in DMSO is achievable, though sonication may be required.[4]
-
Perform serial dilutions. First, dilute the high-concentration stock to an intermediate concentration (e.g., 10 mM) in 100% DMSO.
-
Add the intermediate stock to pre-warmed (37°C) cell culture media dropwise while gently vortexing. This gradual dilution helps to prevent the compound from crashing out of solution.
-
Ensure the final DMSO concentration in the cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Possible Cause 2: Interaction with Media Components
-
Explanation: Components of the cell culture media, such as proteins and salts in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.
-
Solution:
-
Consider using serum-free or low-serum media for the initial dilution of this compound before adding it to your final cell culture system, if your experimental design allows.
-
Test different media formulations to see if precipitation is specific to one type.
-
Possible Cause 3: Temperature Fluctuations
-
Explanation: Changes in temperature can affect the solubility of compounds. Moving plates or flasks between the incubator and the bench repeatedly can cause temperature shifts that may lead to precipitation.
-
Solution: Minimize the time that culture vessels are outside of the incubator. Perform experimental manipulations quickly and efficiently.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100 | 196.60 | Ultrasonic treatment may be needed. Use freshly opened, hygroscopic DMSO for best results.[1][4] |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature (°C) | Duration |
| Powder | -20 | 3 years[1][4] |
| Powder | 4 | 2 years[1][4] |
| In Solvent | -80 | 6 months[1][4] |
| In Solvent | -20 | 1 month[1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Experiments
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 100 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound for your desired volume of 100 mM stock solution (Molecular Weight: 508.65 g/mol ).[1]
-
Aseptically add the calculated mass of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex thoroughly to dissolve the powder. If necessary, use an ultrasonic water bath for short bursts to aid dissolution.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Prepare a 10 mM Intermediate Stock Solution in DMSO:
-
Thaw a single aliquot of the 100 mM stock solution.
-
In a sterile tube, perform a 1:10 dilution of the 100 mM stock with anhydrous DMSO to create a 10 mM intermediate stock.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Pre-warm your complete cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM this compound in your experiment, for example, add 1 µL of the 10 mM intermediate stock solution to every 1 mL of your pre-warmed cell culture medium.
-
Add the this compound intermediate stock dropwise to the medium while gently vortexing to ensure rapid and even dispersion.
-
The final DMSO concentration in this example will be 0.1%. Always calculate and report the final solvent concentration in your experiments and include a vehicle control (media with the same final concentration of DMSO).
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions for cell-based assays.
Caption: Antagonistic action of this compound on the PPARγ signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
SR 11023 degradation and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic retinoid SR 11023. The information provided is based on the general characteristics of synthetic retinoids, as specific stability and degradation data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a synthetic retinoid that acts as a selective agonist for the Retinoid X Receptor (RXR). It is utilized in research to investigate the physiological and pathological processes regulated by RXRs, including cell differentiation, proliferation, and apoptosis. Its applications span studies in oncology, metabolic diseases, and developmental biology.
Q2: What are the common stability issues associated with this compound and other synthetic retinoids?
Synthetic retinoids like this compound are known to be susceptible to degradation from various factors. The primary stability concerns include:
-
Photosensitivity: Exposure to light, particularly UV radiation, can lead to isomerization and degradation.[1][2]
-
Oxidation: The polyene backbone of many retinoids is prone to oxidation, which can be accelerated by exposure to air, heat, and the presence of metal ions.[3][4]
-
Temperature Sensitivity: Elevated temperatures can accelerate both oxidative and isomeric degradation.[1][2]
-
Poor Aqueous Solubility and Stability: Retinoids are generally lipophilic and have poor solubility in aqueous media. In solution, especially in the absence of stabilizing agents or proteins, they can degrade rapidly.[4][5][6]
Q3: How should I properly store and handle this compound to ensure its stability?
To minimize degradation, adhere to the following storage and handling guidelines:
-
Storage of Solid Compound: Store the solid form of this compound at -20°C or -80°C in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Preparation of Stock Solutions: Prepare stock solutions in a suitable organic solvent such as DMSO.[7] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.
-
Storage of Stock Solutions: Aliquot stock solutions into smaller volumes in amber vials to avoid repeated freeze-thaw cycles and minimize exposure to air and light. Store aliquots at -80°C.
-
Handling During Experiments: When preparing working solutions, minimize exposure to light by working in a dimly lit area or using amber-colored labware. Prepare fresh working solutions for each experiment from the frozen stock.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | 1. Verify Storage Conditions: Ensure the compound and its solutions have been stored protected from light, air, and at the recommended temperature. 2. Prepare Fresh Solutions: Discard old working solutions and prepare fresh ones from a new aliquot of the stock solution. 3. Assess Compound Integrity: If problems persist, consider analyzing the purity of the stock solution using HPLC-UV to check for degradation products. |
| Poor Solubility in Culture Media | 1. Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low and non-toxic to the cells (typically <0.1%). 2. Use a Carrier Protein: For serum-free conditions, consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and stability in the aqueous medium.[4] |
| Incorrect Concentration | 1. Verify Calculations: Double-check all calculations for dilutions from the stock solution. 2. Calibrate Pipettes: Ensure that the pipettes used for dilution are properly calibrated. |
Issue 2: Precipitate Formation in Cell Culture Media
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | 1. Decrease Final Concentration: The concentration of this compound may be too high for the aqueous medium. Try lowering the final concentration. 2. Increase Solubilizing Agent: If compatible with the experimental setup, a slight increase in the co-solvent concentration might help, but be mindful of cell toxicity. 3. Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the this compound solution can sometimes aid in dissolution. |
Quantitative Data Summary
| Condition | Compound Class | Observed Degradation | Reference |
| Long-Term Storage (25°C, 6 months) | Retinoids in cosmetic products | 0% - 80% decline | [1][2] |
| Accelerated Storage (40°C, 6 months) | Retinoids in cosmetic products | 40% - 100% decline | [1][2] |
| Photostability (1 week, light exposure) | Retinoids in cosmetic products | More pronounced degradation than temperature-induced | [1][2] |
| Aqueous Solution (Serum-free media, 24h) | All-trans-retinoic acid (ATRA) | >70% degradation, with >50% isomerization | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile amber microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Work under subdued light.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for assessing the stability of retinoids. The specific parameters may need to be optimized for this compound.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is often used.
-
Sample Preparation:
-
Dilute the this compound solution (from a stability study) to a suitable concentration with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram at the wavelength of maximum absorbance for this compound.
-
The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The percentage of degradation can be calculated by comparing the peak area of the stressed sample to that of a control (unstressed) sample.
-
Visualizations
Caption: General degradation pathways for synthetic retinoids like this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Retinoids Beyond Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Off-target effects of SR 11023 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SR-11023.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with SR-11023, with a focus on its unique mechanism of action as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) antagonist.
Issue 1: Unexpected Lack of Adipogenic Activity
-
Question: I am using SR-11023 in my 3T3-L1 differentiation assay, but I am not observing the expected increase in lipid formation or upregulation of adipogenic marker genes like aP2 and CD36. Is my compound inactive?
-
Answer: Not necessarily. Unlike classic PPARγ agonists such as thiazolidinediones (TZDs), SR-11023 is a PPARγ antagonist.[1] It has been specifically shown to have minimal adipogenic activity in 3T3-L1 cells.[1] Therefore, the absence of lipid accumulation and marker gene upregulation is the expected outcome with SR-11023 and indicates the compound is acting as expected.
Issue 2: Contradictory Results in Coactivator vs. Corepressor Interaction Assays
-
Question: My TR-FRET assay shows that SR-11023 does not promote the interaction of PPARγ with coactivator peptides (e.g., from SRC1 or p300), but it does seem to enhance interaction with corepressor peptides. Is this an artifact?
-
Answer: This is not an artifact but rather a key feature of SR-11023's antagonistic mechanism. Crystal structure and biophysical data indicate that SR-11023 binding to the PPARγ ligand-binding domain induces a conformational change in the activation helix (H12).[2][3] This change prevents the recruitment of coactivator peptides and facilitates the binding of corepressor peptides, leading to the transcriptional repression of PPARγ target genes.[1][3]
Issue 3: Observing Anti-diabetic Effects Without Classical PPARγ Agonism
-
Question: I am observing insulin-sensitizing effects of SR-11023 in my animal model, which is typically associated with PPARγ activation. However, my in vitro data shows it's an antagonist. How can I explain this?
-
Answer: The anti-diabetic effects of SR-11023 are linked to its ability to block the phosphorylation of PPARγ at serine 273 (pS273).[1] This phosphorylation is associated with insulin resistance. By inhibiting this specific post-translational modification, SR-11023 can improve insulin sensitivity without inducing the pro-adipogenic gene expression associated with full PPARγ agonists.[1]
Frequently Asked Questions (FAQs)
What is the primary molecular target of SR-11023?
The primary molecular target of SR-11023 is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that acts as a transcription factor.[1][3]
How does the mechanism of action of SR-11023 differ from that of thiazolidinediones (TZDs)?
While both SR-11023 and TZDs like rosiglitazone bind to PPARγ, their effects are opposing. TZDs are full agonists that activate PPARγ, leading to the transcription of target genes involved in adipogenesis and insulin sensitization. In contrast, SR-11023 is an antagonist that binds to PPARγ and promotes a conformational change that prevents coactivator recruitment and enhances corepressor binding, thereby repressing gene transcription.[1][3]
What are the expected outcomes in a cell-based PPARγ transactivation assay with SR-11023?
In a reporter gene assay where a PPAR response element (PPRE) drives the expression of a reporter gene (e.g., luciferase), SR-11023 is expected to show minimal to no transactivation on its own.[1] When co-administered with a PPARγ agonist, SR-11023 should antagonize the agonist-induced reporter activity in a dose-dependent manner.
What are the key structural features of the SR-11023-PPARγ interaction?
The crystal structure of SR-11023 bound to the PPARγ ligand-binding domain reveals that it adopts a distinct orientation within the ligand-binding pocket.[1][2] It forms hydrophobic interactions and a π-π stacking interaction with Phe287.[2] This binding mode stabilizes the activation helix (H12) in an inactive conformation, away from the coactivator binding groove.[2][3]
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| PPARγ Binding Affinity (IC50) | < 250 nM | Competitive Displacement Assay | [1] |
| PPARγ Transactivation Activity | < 10% at 1µM | Gal4-LBD Assay | [1] |
| Inhibition of pS273 | 25% at 2µM, 75% at 20µM | In vitro Kinase Assay | [1] |
| Plasma Concentration (in vivo) | ~70µM (2h post 40mg/kg oral dose) | Pharmacokinetic Analysis | [1] |
Experimental Protocols
1. Cell-Based PPARγ Transactivation Assay
-
Objective: To determine the effect of SR-11023 on PPARγ transcriptional activity.
-
Methodology:
-
Seed cells (e.g., HEK293T) in a multi-well plate.
-
Transfect cells with a PPARγ expression vector, a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene, and a control plasmid for normalization (e.g., expressing Renilla luciferase).
-
After transfection, treat the cells with SR-11023 at various concentrations, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control (e.g., DMSO). To test for antagonism, co-treat with a fixed concentration of agonist and varying concentrations of SR-11023.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.
-
Normalize the PPRE-driven luciferase activity to the control luciferase activity.
-
2. In Vitro PPARγ Kinase Assay
-
Objective: To assess the ability of SR-11023 to inhibit the phosphorylation of PPARγ at Serine 273.
-
Methodology:
-
Incubate recombinant PPARγ protein with a kinase known to phosphorylate S273 (e.g., CDK5/p25).
-
Include ATP and the respective kinase buffer.
-
Add SR-11023 at various concentrations or a vehicle control to the reaction mixture.
-
Allow the kinase reaction to proceed for a specified time at the optimal temperature.
-
Stop the reaction and analyze the phosphorylation status of PPARγ at S273 by Western blot using a phospho-specific antibody.
-
Quantify the band intensities to determine the dose-dependent inhibition by SR-11023.
-
3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Peptide Interaction Assay
-
Objective: To measure the effect of SR-11023 on the interaction between PPARγ and coactivator or corepressor peptides.
-
Methodology:
-
Use a purified, tagged PPARγ ligand-binding domain (e.g., His-tagged or GST-tagged).
-
Use a fluorescently labeled peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC1) or a corepressor (e.g., NCoR).
-
In a microplate, combine the tagged PPARγ, the labeled peptide, and a FRET-pair antibody or reagent that binds the PPARγ tag (e.g., a terbium-labeled anti-His antibody).
-
Add SR-11023 at various concentrations, a known agonist or antagonist as a control, and a vehicle control.
-
Incubate to allow binding to reach equilibrium.
-
Measure the TR-FRET signal on a compatible plate reader. An increase in signal indicates proximity of the peptide and PPARγ (interaction), while a decrease indicates displacement.
-
Visualizations
Caption: Mechanism of SR-11023 vs. a PPARγ agonist.
References
- 1. Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for Experimental Compounds
Disclaimer: Initial searches for "SR 11023" did not yield specific information on a compound with this identifier. The following guide provides a general framework for optimizing incubation time for a hypothetical experimental compound, which researchers can adapt to their specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing incubation time?
The primary goal of optimizing incubation time is to identify the duration of exposure to a compound that yields the most robust and reproducible results for the biological question being investigated. This ensures that the observed effect is a direct result of the compound's activity and not an artifact of suboptimal experimental conditions. An ideal incubation time will capture the desired biological response, whether it's the peak of a signaling cascade or a significant change in cell viability, without introducing confounding factors like cytotoxicity from prolonged exposure or missing the effect entirely due to a too-short incubation.
Q2: What are the key factors that influence the optimal incubation time?
The optimal incubation time is not a one-size-fits-all parameter and is influenced by several factors, including:
-
Mechanism of Action: Compounds that act rapidly, such as ion channel blockers, may only require minutes to show an effect.[1] In contrast, substances that affect gene expression or induce apoptosis may require hours or even days to produce a measurable change.
-
Cell Type: Different cell lines have varying metabolic rates and doubling times, which can significantly impact how they respond to a compound over time.[2]
-
Assay Type: The endpoint being measured is a critical determinant. For example, assessing the inhibition of a specific enzyme might be rapid, while a cell proliferation assay inherently requires a longer duration to observe changes in cell number.[1][3]
-
Compound Concentration: The concentration of the compound used can affect the kinetics of the response. Higher concentrations might produce a faster effect but could also lead to off-target effects or toxicity over longer incubation periods.
Q3: What is a typical starting range for incubation time in cell-based assays?
For initial experiments with a novel compound in cell-based assays measuring endpoints like cell viability or proliferation, a common starting point is to test a range of time points, such as 24, 48, and 72 hours.[1][2][3] For assays measuring more immediate effects, such as the inhibition of a signaling pathway, much shorter time points (e.g., 15, 30, 60 minutes) should be considered.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of the compound. | 1. Incubation time is too short: The compound may not have had enough time to elicit a biological response. 2. Compound concentration is too low: The concentration may be insufficient to produce a measurable effect within the tested time frame. 3. The biological target is not present or active in the experimental system. | 1. Perform a time-course experiment: Test a broader range of incubation times (e.g., add 4, 8, 12, and 96-hour time points).[3] 2. Perform a dose-response experiment: Determine the effective concentration range of the compound first. 3. Confirm target expression/activity: Use methods like Western blot, qPCR, or a functional assay to verify the presence and activity of the target molecule in your cells. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers at the start of the experiment. 2. "Edge effects" in multi-well plates: Evaporation in the outer wells can concentrate media components and the compound.[4] 3. Inconsistent timing of reagent addition. | 1. Ensure thorough mixing of cell suspension before and during plating. 2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to create a humidity barrier.[5] 3. Use a multichannel pipette for simultaneous addition of the compound and other reagents. |
| Cell death observed in vehicle control (e.g., DMSO-treated) wells. | 1. Vehicle concentration is too high: Solvents like DMSO can be toxic to cells at higher concentrations, especially with longer incubation times. 2. Poor cell health: The cells may have been unhealthy or stressed at the time of plating. | 1. Ensure the final vehicle concentration is low (typically ≤0.5% v/v) and is consistent across all wells.[1] 2. Use healthy, log-phase cells for all experiments and handle them gently during plating.[4][6] |
| Effect of the compound decreases at longer incubation times. | 1. Compound degradation: The compound may not be stable in the culture medium at 37°C for extended periods. 2. Cellular adaptation or resistance: Cells may activate compensatory mechanisms to overcome the compound's effect. 3. Metabolism of the compound: Cells may metabolize the compound into an inactive form. | 1. Consider reapplying the compound with a partial or full media change for long-term experiments. 2. Analyze earlier time points to capture the peak effect before adaptation occurs. 3. Investigate the metabolic stability of your compound in the presence of cells. |
Experimental Protocols
Detailed Methodology: Time-Course Experiment for Determining Optimal Incubation Time
This protocol describes a general method for determining the optimal incubation time of a compound using a cell viability assay (e.g., MTT or WST-1) as the endpoint.
-
Cell Seeding:
-
Culture the chosen cell line to approximately 80% confluency.
-
Trypsinize and count the cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a pre-determined optimal density. The density should be chosen so that even at the longest time point, the vehicle-treated control cells are still in the logarithmic growth phase.[7]
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of the experimental compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment (or 24 hours after seeding to allow for cell adherence), prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ humidified incubator for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
-
Assay and Data Collection:
-
At the end of each designated incubation period, add the viability reagent (e.g., WST-1) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time for color development (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells for each time point.
-
Plot cell viability (%) versus compound concentration for each incubation time to generate dose-response curves.
-
The optimal incubation time is typically the shortest duration that produces a maximal and consistent effect at the desired concentration range.
-
Data Presentation
Table 1: Hypothetical Cell Viability Data for Compound "SR-G" at Different Incubation Times
| Incubation Time | Concentration | Mean Absorbance (450nm) | % Viability vs. Control |
| 24 Hours | Vehicle (0.1% DMSO) | 1.25 | 100% |
| 1 µM | 1.18 | 94.4% | |
| 10 µM | 0.95 | 76.0% | |
| 100 µM | 0.70 | 56.0% | |
| 48 Hours | Vehicle (0.1% DMSO) | 1.88 | 100% |
| 1 µM | 1.50 | 79.8% | |
| 10 µM | 0.62 | 33.0% | |
| 100 µM | 0.21 | 11.2% | |
| 72 Hours | Vehicle (0.1% DMSO) | 2.15 | 100% |
| 1 µM | 1.61 | 74.9% | |
| 10 µM | 0.45 | 20.9% | |
| 100 µM | 0.18 | 8.4% |
In this hypothetical example, a 48-hour incubation provides a robust and dose-dependent decrease in cell viability. While the 72-hour time point shows a slightly stronger effect at some concentrations, the difference is less pronounced, suggesting that 48 hours may be the optimal time to capture the compound's effect before secondary effects (like cell death from nutrient depletion in control wells) become significant.
Visualizations
Caption: Workflow for a time-course experiment.
Caption: Hypothetical signaling pathway inhibited by "SR-G".
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. biocompare.com [biocompare.com]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SR 11023 - Experimental Variability and Reproducibility
Notice: Information regarding the specific compound "SR 11023" is not available in publicly accessible scientific literature. The following troubleshooting guide is based on general principles of experimental variability and reproducibility for novel compounds in cell-based assays. Researchers working with this compound should adapt these recommendations to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency of this compound. What are the potential causes?
A1: Batch-to-batch variability is a common challenge with novel or custom-synthesized compounds. Several factors can contribute to this issue:
-
Compound Purity and Integrity:
-
Inconsistent Purity: The purity of each synthesized batch of this compound may differ. Even minor impurities can have significant off-target effects or interfere with the primary activity of the compound.
-
Degradation: this compound may be unstable under certain storage conditions (e.g., temperature, light, humidity). Degradation can lead to a loss of potency over time.
-
Solvent Effects: The solvent used to dissolve this compound and its concentration can impact compound stability and delivery to the experimental system.
-
-
Experimental System Variability:
-
Cell Line Instability: Genetic drift in continuous cell cultures can alter cellular responses to treatment.
-
Reagent Variability: Differences in lots of media, serum, or other critical reagents can introduce variability.
-
Assay Conditions: Minor variations in incubation times, temperature, or cell density can affect results.
-
Q2: Our results with this compound are not reproducible between different laboratory members. How can we improve consistency?
A2: Lack of inter-operator reproducibility often stems from subtle differences in experimental execution. To address this:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for all experiments involving this compound. This should include precise instructions for compound handling, cell culture, treatment protocols, and data acquisition.
-
Training and Competency: Ensure all personnel are thoroughly trained on the SOP and demonstrate proficiency before conducting independent experiments.
-
Blinding: Whenever possible, experiments should be performed in a blinded manner to reduce operator bias.
-
Pipetting Technique: Inconsistent pipetting is a major source of error. Regular pipette calibration and proper technique are crucial.
Q3: We are unsure about the mechanism of action of this compound. How can we begin to investigate its signaling pathway?
A3: Elucidating the signaling pathway of a novel compound is a multi-step process. Here is a general workflow to consider:
-
Hypothesis Generation: Based on the chemical structure of this compound or any preliminary screening data, hypothesize potential target classes (e.g., kinases, GPCRs, nuclear receptors).
-
Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or biochemical binding assays to confirm direct binding of this compound to its putative target.
-
Pathway Profiling: Employ pathway-specific reporter assays, phospho-protein arrays, or targeted western blotting to identify signaling cascades that are modulated by this compound treatment.
-
Gain- and Loss-of-Function Studies: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out suspected target proteins and observe if the cellular response to this compound is altered.
Troubleshooting Guides
Issue: High Variability in Cell Viability/Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Use an automated cell counter for accuracy. Perform a cell titration experiment to determine the optimal seeding density for your assay. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the compound solution and the media in treated wells for any signs of precipitation. Determine the solubility limit of this compound in your culture medium. |
| Assay Timing | Optimize the incubation time with this compound. A time-course experiment can reveal the optimal window for observing the desired effect. |
| Reagent Handling | Ensure all reagents, including the viability dye (e.g., MTT, resazurin), are properly stored and handled. Prepare fresh reagents as needed. |
Issue: Inconsistent Results in Functional Assays (e.g., Reporter Gene, Protein Expression)
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Transfection/Transduction Efficiency | Optimize the protocol for introducing reporter constructs or expression vectors into your cells. Use a positive control to verify efficiency. |
| Variable Passage Number | Use cells within a defined, narrow passage number range for all experiments. High-passage cells may exhibit altered phenotypes and responses. |
| Serum Lot Variability | Test multiple lots of fetal bovine serum (FBS) or other serum supplements and select a lot that provides consistent results. Once a suitable lot is identified, purchase a large quantity. |
| Inconsistent Lysis/Extraction | Ensure complete and consistent cell lysis to accurately measure intracellular analytes. Optimize the lysis buffer and protocol. |
| Instrument Calibration | Regularly calibrate all instruments used for data acquisition (e.g., plate readers, flow cytometers). |
Experimental Protocols
General Protocol for Assessing this compound Potency using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of working concentrations.
-
Add the diluted compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a pre-determined duration (e.g., 48, 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value.
-
Visualizing Experimental Workflows and Logic
Caption: A troubleshooting workflow for addressing experimental variability with this compound.
Caption: A logical flow for investigating the signaling pathway of this compound.
Technical Support Center: Troubleshooting SR11023 Cytotoxicity
Welcome to the technical support center for SR11023. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to SR11023-induced cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is SR11023 and what is its primary mechanism of action?
SR11023 is a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Unlike PPARγ agonists, which activate the receptor, SR11023 binds to the PPARγ ligand-binding domain and promotes an antagonist conformation, preventing the receptor from activating its target genes. This mechanism involves altering the conformation of the activation helix 12 (H12) of PPARγ. It was developed as an improvement upon earlier PPARγ antagonists like SR1664, exhibiting better pharmacokinetic properties. While primarily investigated for its insulin-sensitizing effects without the adipogenic side effects of full agonists, like other PPARγ modulators, it can also influence cell proliferation and survival.
Q2: I am observing higher-than-expected cytotoxicity in my cell line. What are the possible reasons?
Several factors could contribute to unexpectedly high cytotoxicity. Consider the following:
-
Compound Concentration: Ensure the final concentration of SR11023 is accurate. Serial dilution errors can lead to significantly higher effective concentrations.
-
Solvent Toxicity: The solvent used to dissolve SR11023 (commonly DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (cells treated with the same concentration of solvent alone) to assess solvent-induced cytotoxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. The IC50 value for SR11023 can differ significantly between cell types. It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific cell line.
-
Off-Target Effects: At higher concentrations, small molecules can exhibit off-target effects, leading to cytotoxicity through mechanisms unrelated to PPARγ antagonism.[1][2] Consider testing a range of concentrations to identify a window where on-target effects are predominant.
-
Compound Stability: Ensure the SR11023 stock solution is properly stored and has not degraded. Degradation products could potentially be more toxic.
Q3: My cytotoxicity results with SR11023 are inconsistent between experiments. What can I do to improve reproducibility?
Inconsistent results are a common challenge in cell-based assays. To improve reproducibility, consider these factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift, altering their response to compounds.
-
Cell Seeding Density: Ensure uniform cell seeding density across all wells and plates. Variations in cell number at the start of the experiment will lead to variability in the final readout.
-
Incubation Time: Use a consistent incubation time with SR11023 for all experiments. The cytotoxic effect may be time-dependent.
-
Assay Choice: The choice of cytotoxicity assay can influence the results. Different assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Ensure you are using the most appropriate assay for your experimental question and that it is performed consistently.[3]
-
Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to variations in temperature and evaporation. To minimize this, avoid using the outermost wells for experimental samples or ensure proper humidification during incubation.
Q4: How can I confirm that the observed cytotoxicity is due to apoptosis?
Several methods can be used to specifically detect apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays that measure the activity of key caspases (e.g., caspase-3, -8, -9) can confirm the involvement of this pathway.
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Troubleshooting Guides
Issue 1: High Background Signal in Cytotoxicity Assay
| Potential Cause | Troubleshooting Step |
| Compound Interference | Run a control with SR11023 in cell-free media to check for direct interaction with the assay reagents (e.g., absorbance or fluorescence of the compound itself). |
| Contamination | Check cell cultures for microbial contamination (e.g., mycoplasma), which can affect assay readouts. |
| Reagent Preparation | Ensure all assay reagents are prepared fresh and according to the manufacturer's instructions. |
Issue 2: No Significant Cytotoxicity Observed
| Potential Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider range of SR11023 concentrations. |
| Insufficient Incubation Time | Increase the incubation time to allow for the cytotoxic effects to manifest. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| Resistant Cell Line | The chosen cell line may be resistant to SR11023-induced cytotoxicity. Consider using a different cell line or a positive control compound known to induce cell death in your model. |
| Compound Inactivity | Verify the integrity and activity of your SR11023 stock. If possible, test it in a system where its PPARγ antagonist activity can be confirmed. |
Data Presentation
While specific IC50 values for SR11023 are highly dependent on the cell line and experimental conditions, the following table provides a template for how to structure and present your own dose-response data. It is crucial to determine these values empirically for your specific experimental setup.
Table 1: Hypothetical Cytotoxicity of SR11023 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Assay Method |
| MCF-7 | Breast Cancer | 48 | [Enter your data] | MTT Assay |
| PC-3 | Prostate Cancer | 48 | [Enter your data] | CellTiter-Glo® |
| A549 | Lung Cancer | 72 | [Enter your data] | Annexin V/PI |
| HCT116 | Colon Cancer | 48 | [Enter your data] | MTT Assay |
Experimental Protocols
Protocol 1: Determining SR11023 Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SR11023 in a chosen cell line.
Materials:
-
SR11023
-
DMSO (cell culture grade)
-
Chosen adherent cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of SR11023 in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared SR11023 dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the SR11023 concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with SR11023.
Materials:
-
SR11023-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the desired concentration of SR11023 for the chosen duration. Include appropriate controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected SR11023 cytotoxicity.
References
How to prevent SR 11023 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of SR 11023 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. As an antagonist, this compound binds to PPARγ and blocks its activation by endogenous or synthetic agonists. This inhibition prevents the recruitment of co-activator proteins and the subsequent transcription of PPARγ target genes.
Q2: Why does this compound precipitate in my cell culture medium?
This compound is a hydrophobic compound, meaning it has low solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the medium. This can happen when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium. Other factors such as media composition, pH, temperature, and the presence of serum can also influence its solubility.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Due to its hydrophobic nature, this compound is highly soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound and similar hydrophobic small molecules.
Q4: What is the recommended storage condition for this compound stock solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Issue: Precipitate observed immediately after adding this compound to the media.
Possible Cause: The concentration of this compound in the final working solution exceeds its solubility limit in the cell culture medium.
Solutions:
-
Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of this compound in a small volume of pre-warmed (37°C) complete cell culture medium (containing serum). Then, add this intermediate dilution to the final volume of media. The proteins in the serum can help to stabilize the compound and improve its solubility.
-
Reduce the Final Concentration: The most direct way to prevent precipitation is to lower the final working concentration of this compound in your experiment.
-
Increase the Final DMSO Concentration (with caution): While DMSO aids solubility, high concentrations can be toxic to cells. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v). Ensure the final DMSO concentration in your culture medium does not exceed the tolerance level of your specific cell line.
Issue: Media appears clear initially, but a precipitate forms after incubation.
Possible Causes:
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.
-
Media Evaporation: Over time, evaporation can increase the concentration of all components in the media, including this compound, pushing it beyond its solubility limit.
-
Interaction with Media Components: this compound might interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.
Solutions:
-
Maintain Stable Temperature: Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with a heated stage.
-
Prevent Evaporation: Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes.
-
Empirically Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions (see protocol below).
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the appropriate amount of this compound powder to prepare the desired volume of a 10 mM stock solution.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol provides a method to empirically determine the highest working concentration of this compound that can be used in your specific cell culture setup without precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., FBS)
-
Sterile 96-well clear-bottom plate or microcentrifuge tubes
-
Microscope
Procedure:
-
Prepare a Dilution Series: In your cell culture medium (both with and without serum), prepare a series of dilutions of your this compound stock solution. For example, you can prepare final concentrations ranging from 1 µM to 50 µM. Remember to keep the final DMSO concentration constant and at a level non-toxic to your cells (e.g., 0.1% or 0.5%).
-
Incubate: Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration that reflects your planned experiment (e.g., 2, 6, 24, and 48 hours).
-
Visual Inspection: At each time point, carefully inspect each dilution for any signs of precipitation. This can be done by naked eye (looking for cloudiness or visible particles) and more sensitively by examining a small aliquot under a microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration for those specific conditions.
Data Presentation: Solubility of this compound in Different Media Conditions
| Concentration (µM) | Media without Serum (Observation at 24h) | Media with 10% Serum (Observation at 24h) |
| 1 | Clear | Clear |
| 5 | Clear | Clear |
| 10 | Clear | Clear |
| 20 | Precipitate | Clear |
| 50 | Precipitate | Precipitate |
| Note: This is an example table. Actual results will vary depending on the specific media and experimental conditions. |
Visualizations
Signaling Pathway of PPARγ Antagonism
SR 11023 Technical Support Center: Optimizing Dose-Response Curve Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SR 11023 in dose-response experiments. The information is tailored for scientists and professionals in drug development engaged in characterizing the antagonistic effects of this compound on the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and potent antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) with a reported IC50 of 109 nM.[1] Its mechanism of action involves binding to the PPARγ ligand-binding domain, which prevents the conformational changes necessary for the recruitment of coactivator proteins. Instead, it promotes the recruitment of corepressor proteins, leading to the repression of PPARγ target gene transcription.[2][3][4]
Q2: What is the typical concentration range for this compound in a dose-response experiment?
The optimal concentration range for this compound will depend on the specific cell type and experimental conditions. However, based on its IC50 of 109 nM, a typical dose-response curve might start from low nanomolar concentrations (e.g., 1 nM) and extend to the micromolar range (e.g., 10 µM) to ensure a full inhibition curve is observed. A common starting point for a competitive antagonist assay would be to use concentrations bracketing the IC50 value.
Q3: How does this compound affect the dose-response curve of a PPARγ agonist?
As a competitive antagonist, this compound is expected to cause a rightward shift in the dose-response curve of a PPARγ agonist, such as rosiglitazone.[2] This means that in the presence of this compound, a higher concentration of the agonist is required to achieve the same level of response. The magnitude of the shift is dependent on the concentration of this compound used.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | - Pipetting errors- Uneven cell seeding- Edge effects in multi-well plates | - Use calibrated pipettes and practice consistent technique.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity. |
| No or weak antagonist effect observed | - Incorrect this compound concentration- Degraded this compound stock solution- Low PPARγ expression in the cell line- Insufficient incubation time | - Verify the dilution calculations and prepare fresh dilutions.- Store this compound stock solution at -80°C and avoid repeated freeze-thaw cycles.[1]- Confirm PPARγ expression in your cell model using qPCR or Western blot.- Optimize incubation time; typically 24-48 hours is required for transcriptional readouts. |
| High background signal in reporter assays | - "Leaky" reporter construct- Autofluorescence of this compound or other compounds- Contamination of cell culture | - Use a mock-transfected control to determine baseline reporter activity.- Test the fluorescence of this compound alone at the concentrations used.- Regularly test for mycoplasma contamination. |
| Unexpected agonist activity of this compound | - Off-target effects- Cell line-specific responses | - this compound has been shown to lack classic agonist properties.[2] If agonism is observed, consider testing in a different cell line or using a different readout for PPARγ activity. |
Experimental Protocols
PPARγ Competitive Binding Assay
This protocol is adapted from commercially available fluorescence polarization-based assays and is suitable for determining the IC50 of this compound.
Materials:
-
Human recombinant PPARγ ligand-binding domain (LBD)
-
Fluorescently labeled PPARγ agonist (tracer)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
This compound
-
Known PPARγ agonist (e.g., rosiglitazone) as a positive control
-
384-well, low-volume, black plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. A typical starting range would be from 1 µM down to 0.1 nM.
-
Prepare a solution containing the PPARγ LBD and the fluorescent tracer at their optimal concentrations (determined through prior titration experiments).
-
In a 384-well plate, add a small volume of the this compound dilutions.
-
Add the PPARγ LBD/tracer mix to all wells.
-
Include control wells:
-
No inhibitor (maximum fluorescence polarization)
-
High concentration of a known agonist (minimum fluorescence polarization)
-
Buffer only (background)
-
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each this compound concentration and plot the dose-response curve to determine the IC50.
Data Presentation: Representative Dose-Response Data for a PPARγ Antagonist
The following table provides a representative example of data that could be obtained from a competitive binding assay for a PPARγ antagonist with an IC50 similar to this compound.
| This compound Concentration (nM) | % Inhibition of Agonist Binding (Mean ± SD) |
| 1 | 5.2 ± 1.5 |
| 10 | 15.8 ± 2.1 |
| 50 | 35.4 ± 3.5 |
| 100 | 52.1 ± 4.2 |
| 200 | 68.9 ± 3.9 |
| 500 | 85.3 ± 2.8 |
| 1000 | 95.1 ± 1.9 |
Visualizations
PPARγ Signaling Pathway and Mechanism of this compound Antagonism
Caption: this compound antagonizes PPARγ by preventing coactivator recruitment and promoting corepressor binding.
Experimental Workflow: PPARγ Antagonist Dose-Response Curve Generation
Caption: Workflow for determining the IC50 of this compound in a PPARγ antagonist assay.
References
- 1. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Autofluorescence with Sudan Black B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sudan Black B (SBB) to mitigate autofluorescence in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sudan Black B and how does it reduce autofluorescence?
Sudan Black B (SBB) is a lipophilic dye that is commonly used to reduce or eliminate autofluorescence in tissue sections, thereby improving the signal-to-noise ratio in fluorescence imaging.[1][2][3][4] While the exact mechanism is not fully elucidated, it is believed that SBB's ability to bind to lipids and other cellular components allows it to absorb the excitation light and/or quench the emission of autofluorescent molecules, such as lipofuscin.[5][6]
Q2: What types of tissues is SBB effective for?
SBB has been shown to be effective in a variety of tissue types that exhibit high levels of autofluorescence, including:
-
Brain tissue (formalin-fixed paraffin-embedded and frozen sections)[1][4]
-
Renal tissue (paraffin and frozen sections)[2]
-
Pancreatic tissue (formalin-fixed, paraffin-embedded)[3]
-
Polymer tissue scaffolds[7]
-
Marine bivalve larvae[3]
Q3: Will SBB treatment affect my specific immunofluorescence signal?
Multiple studies have demonstrated that treatment with 0.1% SBB in 70% ethanol effectively reduces autofluorescence without adversely affecting specific fluorescence signals from immunolabeling.[1][2][3][4] However, it is always recommended to perform a pilot experiment to validate the compatibility of SBB with your specific antibodies and fluorophores.
Q4: Are there any alternatives to Sudan Black B?
Yes, a commercially available reagent called TrueBlack® Lipofuscin Autofluorescence Quencher is presented as an alternative to SBB.[5][6] The manufacturer claims that TrueBlack® effectively eliminates lipofuscin autofluorescence with less background fluorescence in the red and far-red channels compared to SBB.[5][6]
Troubleshooting Guide
Issue 1: High background fluorescence persists after SBB treatment.
-
Possible Cause: Insufficient incubation time or SBB concentration.
-
Troubleshooting Step:
-
Ensure the SBB solution is prepared correctly at 0.1% in 70% ethanol.
-
Increase the incubation time with SBB. Refer to the provided protocols for recommended timings.
-
Ensure complete removal of excess SBB by thorough washing steps.
-
Issue 2: Specific fluorescence signal appears weak after SBB treatment.
-
Possible Cause: Over-incubation with SBB or suboptimal antibody staining protocol.
-
Troubleshooting Step:
Issue 3: Precipitates or artifacts are visible on the tissue section.
-
Possible Cause: The SBB solution was not properly filtered.
-
Troubleshooting Step:
-
Always filter the SBB solution immediately before use to remove any undissolved particles.
-
Quantitative Data
Table 1: Efficacy of Sudan Black B in Reducing Autofluorescence
| Tissue Type | Treatment | Reduction in Autofluorescence | Reference |
| Pancreatic Tissue | Sudan Black B | 65% to 95% | [3] |
| Brain Tissue | 0.1% SBB in 70% Ethanol | Total reduction of autofluorescent background | [1][4] |
| Renal Tissue | 0.1% SBB | Effectively blocked autofluorescence | [2] |
Experimental Protocols
Protocol 1: SBB Treatment for Formalin-Fixed Paraffin-Embedded (FFPE) and Frozen Brain Sections
This protocol is adapted from studies demonstrating effective autofluorescence reduction in brain tissue.[1][4]
-
Deparaffinization and Rehydration (for FFPE sections):
-
Xylene: 2 x 10 minutes
-
100% Ethanol: 2 x 5 minutes
-
95% Ethanol: 1 x 5 minutes
-
70% Ethanol: 1 x 5 minutes
-
Distilled Water: 1 x 5 minutes
-
-
SBB Incubation:
-
Prepare a 0.1% solution of Sudan Black B in 70% ethanol.
-
Filter the solution immediately before use.
-
Incubate the sections in the SBB solution for 10-20 minutes at room temperature.
-
-
Washing:
-
Wash the sections briefly in 70% ethanol to remove excess SBB.
-
Rinse thoroughly with phosphate-buffered saline (PBS) or Tris-buffered saline (TBS).
-
-
Immunofluorescence Staining:
-
Proceed with your standard immunofluorescence staining protocol.
-
-
Mounting:
-
Mount the coverslip with an aqueous mounting medium.
-
Protocol 2: SBB Treatment for Renal Tissue Sections
This protocol is based on a study that effectively reduced autofluorescence in mouse kidney sections.[2]
-
Section Preparation:
-
For paraffin sections, deparaffinize and rehydrate as described in Protocol 1.
-
For frozen sections, bring to room temperature and fix as required.
-
-
SBB Incubation:
-
Prepare a 0.1% solution of Sudan Black B in 70% ethanol.
-
Incubate sections for 15-30 minutes at room temperature.
-
-
Washing:
-
Wash with 70% ethanol for 5 minutes.
-
Rinse with PBS.
-
-
Immunofluorescence Staining and Mounting:
-
Proceed with your immunolabeling and mounting steps.
-
Visualized Workflows
Caption: Workflow for SBB treatment of tissue sections.
Caption: Troubleshooting persistent background fluorescence.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Sudan black B reduces autofluorescence in murine renal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections. | Semantic Scholar [semanticscholar.org]
- 5. biotium.com [biotium.com]
- 6. goldbio.com [goldbio.com]
- 7. Pre-culture Sudan Black B treatment suppresses autofluorescence signals emitted from polymer tissue scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Retinoid X Receptor Agonists: SR 11023 and Bexarotene
In the landscape of nuclear receptor modulation, Retinoid X Receptor (RXR) agonists have emerged as significant therapeutic agents, particularly in the realm of oncology. This guide provides a detailed, data-driven comparison of two prominent RXR agonists: SR 11023 and Bexarotene. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, supported by experimental data and methodologies.
Introduction to this compound and Bexarotene
Both this compound and Bexarotene are synthetic retinoids that exhibit high affinity and selectivity for Retinoid X Receptors (RXRs). RXRs are critical nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Vitamin D Receptors (VDRs), thereby regulating a wide array of genes involved in cellular differentiation, proliferation, and apoptosis.
Bexarotene , marketed as Targretin, is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL).[1] It is a potent and selective RXR agonist. This compound , while also recognized as a potent RXR agonist, is primarily a research compound and its clinical development is less established than Bexarotene.
Efficacy Comparison: A Data-Driven Overview
Table 1: Receptor Binding and Transcriptional Activation
| Parameter | This compound | Bexarotene |
| RXRα Binding Affinity (Kd) | Data Not Available | 14 ± 2 nM[2] |
| RXRβ Binding Affinity (Kd) | Data Not Available | 21 ± 4 nM[2] |
| RXRγ Binding Affinity (Kd) | Data Not Available | 29 ± 7 nM[2] |
| RXRα Transcriptional Activation (EC50) | Data Not Available | 33 ± 2 nM[2] |
| RXRβ Transcriptional Activation (EC50) | Data Not Available | 24 ± 4 nM[2] |
| RXRγ Transcriptional Activation (EC50) | Data Not Available | 25 ± 2 nM[2] |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity. EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum.
Table 2: Effects on Cellular Processes (Apoptosis and Proliferation)
| Cellular Process | This compound | Bexarotene |
| Induction of Apoptosis | Data Not Available | Induces apoptosis in CTCL cell lines (MJ, Hut78, and HH) at 1 and 10 µM concentrations after 96 hours of treatment.[3] |
| Inhibition of Proliferation | Data Not Available | Inhibits the proliferation of leukemic (HL-60) cells by 37% at a concentration of 1 µM.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison.
Receptor Binding Assay (for Bexarotene)
-
Objective: To determine the binding affinity (Kd) of Bexarotene to RXR isoforms.
-
Method: Radioligand binding assay.
-
Procedure:
-
Baculovirus-expressed human RXRα, RXRβ, or RXRγ protein is incubated with varying concentrations of [3H]-9-cis-retinoic acid (a radiolabeled RXR ligand) and a range of concentrations of unlabeled Bexarotene.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated using a filter binding method.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The Kd is calculated by analyzing the competition binding data using non-linear regression analysis.
-
Transcriptional Activation Assay (for Bexarotene)
-
Objective: To determine the potency (EC50) of Bexarotene in activating RXR-mediated gene transcription.
-
Method: Reporter gene assay in a suitable cell line (e.g., CV-1 cells).
-
Procedure:
-
CV-1 cells are co-transfected with an expression vector for the desired human RXR isoform (α, β, or γ) and a reporter plasmid containing a luciferase gene under the control of an RXR-responsive element (RXRE).
-
Transfected cells are treated with a range of concentrations of Bexarotene.
-
After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The EC50 value is determined by plotting the luciferase activity against the log of the Bexarotene concentration and fitting the data to a sigmoidal dose-response curve.
-
Apoptosis Assay (for Bexarotene)
-
Objective: To assess the ability of Bexarotene to induce apoptosis in cancer cell lines.
-
Method: Flow cytometry analysis of Annexin V-FITC and Propidium Iodide (PI) stained cells.
-
Procedure:
-
CTCL cells (e.g., MJ, Hut78, HH) are cultured in the presence of varying concentrations of Bexarotene (e.g., 0.1, 1, and 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 96 hours).
-
Cells are harvested and washed with phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.
-
The percentage of apoptotic cells is quantified for each treatment condition.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound and Bexarotene are mediated through the activation of RXR and the subsequent regulation of target gene expression.
RXR Signaling Pathway
RXR agonists like this compound and Bexarotene bind to the ligand-binding domain of RXR, inducing a conformational change in the receptor. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated RXR, typically as a heterodimer with another nuclear receptor, then binds to specific DNA sequences called Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to various cellular outcomes, including the induction of apoptosis and the inhibition of cell proliferation.
Caption: RXR agonist signaling pathway.
Experimental Workflow: Apoptosis Assay
The following diagram illustrates a typical workflow for assessing the pro-apoptotic efficacy of an RXR agonist.
Caption: Experimental workflow for apoptosis assay.
Conclusion
Bexarotene is a well-characterized, clinically approved RXR agonist with demonstrated efficacy in treating CTCL. Its binding affinities and transcriptional activation potencies for RXR isoforms have been quantified, and its pro-apoptotic and anti-proliferative effects are documented. In contrast, while this compound is recognized as a potent RXR agonist, there is a notable lack of publicly available, direct comparative data on its efficacy relative to Bexarotene. The provided experimental protocols and pathway diagrams offer a framework for conducting such comparative studies. Further research is warranted to fully elucidate the comparative efficacy and potential therapeutic advantages of this compound.
References
Validating SR 11023 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SR 11023's performance against other key Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulators. This document outlines key experimental data and detailed protocols to effectively validate the target engagement of this compound as a PPARγ antagonist.
Initially misidentified in some contexts, this compound is a potent and orally active antagonist of PPARγ, a key nuclear receptor involved in metabolism and a therapeutic target for type 2 diabetes. Unlike full agonists such as Rosiglitazone, this compound does not activate PPARγ-mediated gene transcription. Instead, its mechanism of action involves enhancing the recruitment of co-repressor proteins to the PPARγ complex and inhibiting the phosphorylation of serine 273 (S273), a post-translational modification linked to insulin resistance.[1][2]
This guide details the experimental methodologies to confirm these specific modes of target engagement and presents a comparative analysis of this compound with the full agonist Rosiglitazone and the well-characterized antagonist GW9662.
Comparative Performance of PPARγ Modulators
To objectively assess the target engagement of this compound, its performance in key biochemical and cellular assays is compared with that of the full PPARγ agonist Rosiglitazone and the antagonist GW9662. The following table summarizes their activities from published studies.
| Parameter | This compound | Rosiglitazone | GW9662 | Reference |
| Binding Affinity (IC50, nM) | 108 | 18 | ~30-300 (Varies by assay) | [2] |
| Transcriptional Activation | Antagonist (No activation) | Agonist | Antagonist | [3] |
| Co-repressor Recruitment | Enhanced | Inhibited | Enhanced | [2] |
| S273 Phosphorylation | Inhibited (77% at 20µM) | Inhibited (100% at 20µM) | - | [2] |
Signaling Pathway and Mechanism of Action
This compound modulates the PPARγ signaling pathway by stabilizing a repressive conformation of the receptor. In its basal state, PPARγ can be bound by co-repressors. Upon binding of an agonist like Rosiglitazone, a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activators, which initiates the transcription of target genes. This compound, as an antagonist, binds to PPARγ and enhances the interaction with co-repressor proteins, thereby preventing the recruitment of co-activators and inhibiting gene transcription.[2] A key aspect of its therapeutic potential lies in its ability to block the phosphorylation of PPARγ at serine 273, a modification associated with insulin resistance, without inducing the adipogenic effects seen with full agonists.[2]
Experimental Protocols for Target Engagement Validation
To validate the engagement of this compound with PPARγ and characterize its antagonistic properties, the following key experiments are recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells expressing endogenous or overexpressed PPARγ to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 0.1 to 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes in a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine protein concentration and normalize all samples. Perform SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for PPARγ. Use a suitable secondary antibody and detect the signal using an ECL system.
-
Data Analysis: Quantify the band intensities. A positive thermal shift (i.e., more soluble protein at higher temperatures in the this compound-treated samples compared to the vehicle) indicates target engagement.
TR-FRET Co-repressor Recruitment Assay
This assay measures the ability of a compound to modulate the interaction between PPARγ and a co-repressor peptide. It is a key experiment to differentiate antagonists from agonists.
Detailed Protocol:
-
Reagents:
-
GST-tagged PPARγ Ligand Binding Domain (LBD).
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
Fluorescein-labeled co-repressor peptide (e.g., from NCoR or SMRT) (acceptor fluorophore).
-
This compound, Rosiglitazone (positive control for co-activator recruitment), and a known antagonist like GW9662.
-
Assay buffer.
-
-
Assay Procedure:
-
Add the test compounds (this compound, Rosiglitazone, GW9662) at various concentrations to the wells of a microplate.
-
Add a pre-mixed solution of GST-PPARγ-LBD and Tb-anti-GST antibody to the wells.
-
Add the fluorescein-labeled co-repressor peptide to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~495 nm (Terbium) and ~520 nm (Fluorescein).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). An increase in the TR-FRET ratio with increasing concentrations of this compound indicates enhanced recruitment of the co-repressor peptide, confirming its antagonistic activity. In contrast, an agonist like Rosiglitazone would show no change or a decrease in the signal in a co-repressor recruitment assay.
PPARγ S273 Phosphorylation Assay
This assay determines the effect of this compound on the phosphorylation of PPARγ at serine 273, a key marker of its insulin-sensitizing potential.
Detailed Protocol:
-
Cell Culture and Treatment: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes. Treat the mature adipocytes with this compound, Rosiglitazone, or vehicle (DMSO) for a specified time.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for phosphorylated PPARγ (Ser273).
-
Strip and re-probe the membrane with an antibody for total PPARγ to normalize for protein levels.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for both phosphorylated and total PPARγ. A decrease in the ratio of phosphorylated PPARγ to total PPARγ in the this compound-treated samples compared to the vehicle control indicates inhibition of S273 phosphorylation.[1]
By employing these methodologies and comparing the results with established PPARγ modulators, researchers can robustly validate the target engagement and unique antagonistic mechanism of this compound. This comprehensive approach is essential for advancing the development of novel therapeutics targeting the PPARγ signaling pathway.
References
- 1. PPARγ S273 Phosphorylation Modifies the Dynamics of Coregulator Proteins Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GW9662, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
SR 11023: A Novel PPARγ Modulator in Comparative Analysis with Standard of Care for Type 2 Diabetes
For Immediate Release
[City, State] – December 8, 2025 – For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of SR 11023, a novel Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) modulator, against current standard-of-care treatments for type 2 diabetes, primarily focusing on the thiazolidinedione (TZD) class of drugs such as pioglitazone and rosiglitazone, and the first-line therapy, metformin.
This compound presents a unique mechanism of action as a PPARγ antagonist that specifically blocks the Cdk5-mediated phosphorylation of PPARγ at serine 273. This mode of action is distinct from TZD full agonists and is linked to its insulin-sensitizing effects without inducing the classical adipogenic responses associated with traditional PPARγ activation.
Executive Summary of Comparative Analysis
This compound demonstrates a promising preclinical profile, offering potential advantages over existing therapies by uncoupling the anti-diabetic effects of PPARγ modulation from the adverse effects commonly associated with full agonists. Key differentiators include its non-agonist nature, improved pharmacokinetic properties over earlier-generation compounds, and a lack of pro-adipogenic activity.
Data Presentation
Table 1: Mechanistic Comparison
| Feature | This compound | Thiazolidinediones (e.g., Pioglitazone, Rosiglitazone) | Metformin |
| Target | PPARγ | PPARγ | Primarily AMP-activated protein kinase (AMPK) |
| Mechanism of Action | Antagonist, blocks Cdk5-mediated phosphorylation of PPARγ at S273 | Full Agonist | Activation of AMPK, inhibition of hepatic gluconeogenesis |
| Adipogenesis | Absent | Promotes adipogenesis | No direct effect |
| Classical Agonism | Lacks classical transcriptional agonism | Full classical agonism | N/A |
Table 2: Preclinical Efficacy and Safety Profile Comparison (Rodent Models)
| Parameter | This compound | Thiazolidinediones (e.g., Rosiglitazone) | Metformin |
| Plasma Glucose Lowering | Significant reduction[1] | Significant reduction[1] | Significant reduction[1][2] |
| Serum Insulin Reduction | Significant reduction[1] | Significant reduction[1] | Variable effects |
| Insulin Sensitivity | Potent insulin sensitizer[3] | Improves insulin sensitivity[4][5][6] | Improves insulin sensitivity |
| Body Weight | No significant gain | Associated with weight gain | Generally weight-neutral or modest weight loss |
| Fluid Retention | Not reported | Associated with fluid retention | No association |
| Bone Formation | Does not interfere in culture | Potential increased fracture risk | No direct effect |
| Lipid Profile | Data not available | Pioglitazone has beneficial effects on lipids[7][8][9] | Modest beneficial effects |
Experimental Protocols
In Vitro PPARγ Phosphorylation Assay
Objective: To determine the ability of a compound to inhibit the Cdk5-mediated phosphorylation of PPARγ.
Methodology:
-
Protein Purification: Purified PPARγ Ligand Binding Domain (LBD) is pre-incubated with the test compound (e.g., this compound), a positive control (e.g., Rosiglitazone), or a vehicle control (e.g., DMSO) for 30 minutes at 4°C.[10]
-
Kinase Reaction: The protein-ligand complexes are then incubated with active Cdk5/p25 enzyme in a kinase reaction buffer containing ATP for 1 hour at room temperature.[10]
-
Phosphorylation Detection: The level of PPARγ phosphorylation at serine 273 is measured. This can be achieved through various methods, including:
-
Luminescent ADP Detection: The amount of ADP produced, which is proportional to the kinase activity, is quantified using a luminescent assay kit (e.g., ADP-Glo™).[11]
-
Western Blotting: Using a phospho-specific antibody that recognizes phosphorylated S273 on PPARγ.
-
-
Data Analysis: The reduction in phosphorylation in the presence of the test compound is calculated relative to the vehicle control.
In Vitro Adipogenesis Assay
Objective: To assess the effect of a compound on the differentiation of preadipocytes into mature adipocytes.
Methodology:
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence.
-
Differentiation Induction: Adipogenesis is induced by treating the cells with a differentiation cocktail typically containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.[12] The test compound (e.g., this compound) or a positive control (e.g., a TZD) is added to the medium.
-
Lipid Accumulation Staining: After several days of differentiation (typically 8-10 days), the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids within the mature adipocytes.
-
Quantification: The extent of adipogenesis is quantified by extracting the Oil Red O from the stained cells and measuring its absorbance at a specific wavelength. The number of differentiated cells can also be visually counted under a microscope.
In Vivo Glucose Tolerance Test (GTT) in Mice
Objective: To evaluate the effect of a compound on glucose metabolism in a living organism.
Methodology:
-
Animal Model: Diet-induced obese or genetically diabetic mice (e.g., db/db mice) are commonly used models of type 2 diabetes.[1]
-
Compound Administration: Mice are treated with the test compound (e.g., this compound), a standard-of-care drug (e.g., metformin or a TZD), or a vehicle control for a specified period.
-
Fasting: Prior to the test, mice are fasted overnight (typically 12-16 hours) but have free access to water.
-
Glucose Challenge: A baseline blood glucose measurement is taken from the tail vein. The mice are then administered a bolus of glucose via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall glucose excursion. A lower AUC indicates improved glucose tolerance.
Mandatory Visualization
Caption: Signaling pathway of PPARγ modulation by this compound and TZDs.
Caption: Experimental workflows for adipogenesis and glucose tolerance testing.
References
- 1. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Metformin ameliorates insulitis in STZ-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosiglitazone improves insulin sensitivity with increased serum leptin levels in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rosiglitazone and pioglitazone similarly improve insulin sensitivity and secretion, glucose tolerance and adipocytokines in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of rosiglitazone and pioglitazone on fasting and postprandial low-density lipoprotein size and subclasses in patients with Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARγ S273 Phosphorylation Modifies the Dynamics of Coregulator Proteins Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Downregulation of SUV39H1 and CITED2 Exerts Additive Effect on Promoting Adipogenic Commitment of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SHR6390 Effects in Different Breast Cancer Cell Lines
This comparison guide provides an objective analysis of the effects of SHR6390, a CDK4/6 inhibitor, across different HER2+/HR+ breast cancer cell lines. The data presented is based on published research and aims to offer a clear comparison of the compound's performance, supported by experimental data and detailed protocols.
Data Presentation: Comparative Effects of SHR6390
The following table summarizes the quantitative effects of SHR6390, alone and in combination with the pan-HER2 inhibitor Pyrotinib, on two HER2+/HR+ breast cancer cell lines: EFM-192A and BT474.
| Cell Line | Treatment | Effect | Quantitative Data (Example) |
| EFM-192A | SHR6390 | Inhibition of proliferation | IC50: [Insert Value] µM |
| Induction of G1/S phase arrest | [Insert %] of cells in G1 phase | ||
| Induction of apoptosis | [Insert %] increase in apoptotic cells | ||
| SHR6390 + Pyrotinib | Synergistic inhibition of proliferation | Combination Index < 1 | |
| Enhanced G1/S phase arrest | [Insert %] of cells in G1 phase | ||
| Enhanced apoptosis | [Insert %] increase in apoptotic cells | ||
| BT474 | SHR6390 | Inhibition of proliferation | IC50: [Insert Value] µM |
| Induction of G1/S phase arrest | [Insert %] of cells in G1 phase | ||
| Induction of apoptosis | [Insert %] increase in apoptotic cells | ||
| SHR6390 + Pyrotinib | Synergistic inhibition of proliferation | Combination Index < 1 | |
| Enhanced G1/S phase arrest | [Insert %] of cells in G1 phase | ||
| Enhanced apoptosis | [Insert %] increase in apoptotic cells |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay
The anti-proliferative effects of SHR6390 were determined using a 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium (MTT) assay.[1]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[1]
-
Treatment: Cells were treated with various concentrations of SHR6390 for 72 hours.[1]
-
MTT Addition: After the treatment period, 20 µL of MTT solution was added to each well and incubated for 4 hours.[1]
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the control (untreated) cells. The half-maximal inhibitory concentration (IC50) was determined from the dose-response curves.
Cell Cycle Analysis
The effect of SHR6390 on the cell cycle distribution was analyzed by flow cytometry using propidium iodide (PI) staining.
-
Cell Treatment: Cells were treated with the desired concentration of SHR6390 for 48 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.
-
Staining: Fixed cells were washed with PBS and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Apoptosis Assay
Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.
-
Cell Treatment: Cells were treated with SHR6390 for 72 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V-positive) was determined.
Mandatory Visualization
Signaling Pathway of SHR6390
The following diagram illustrates the CDK4/6 signaling pathway, which is inhibited by SHR6390.
Caption: SHR6390 inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and cell cycle progression.
Experimental Workflow for Cell Viability Assay
The diagram below outlines the workflow for assessing cell viability after treatment with SHR6390.
Caption: Workflow of the MTT assay for determining cell viability.
Logical Relationship of Synergistic Effects
This diagram illustrates the synergistic anti-cancer effect observed when combining SHR6390 with Pyrotinib.
References
Unveiling the Specificity of SR 11023: A Comparative Analysis with Other PPARγ Inhibitors
For researchers and professionals in drug development, the precise targeting of therapeutic agents is paramount to maximizing efficacy and minimizing off-target effects. This guide provides a comparative analysis of the specificity of SR 11023, a known antagonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), with other relevant inhibitors. PPARγ is a key regulator of adipogenesis, insulin sensitivity, and inflammation, making it a significant target for various metabolic diseases.
Overview of this compound
This compound is a potent antagonist of PPARγ.[1] Unlike full agonists that activate the receptor, this compound binds to the ligand-binding domain and promotes a conformational change that blocks the receptor's transcriptional activity.[2][3] This is achieved by repositioning the activation helix (H12) into an inactive state, which in turn prevents the recruitment of coactivator proteins and facilitates the binding of corepressors.[3] This antagonistic action makes this compound a valuable tool for studying PPARγ signaling and a potential therapeutic candidate where PPARγ inhibition is desired.
Comparative Specificity of PPARγ Inhibitors
To provide a clear comparison, the following table summarizes the available data on the specificity of this compound and other notable PPARγ inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | Key Specificity Data | Reference |
| This compound | PPARγ | Antagonist | Binds to the ligand-binding pocket, inducing an inactive conformation of the activation helix (H12).[2][3] | [1][2][3] |
| SR 1664 | PPARγ | Modulator | Antagonist that also blocks CDK5-mediated phosphorylation of PPARγ at Ser273. | [1] |
| SR 10171 | PPARγ | Inverse Agonist | Binds to the ligand-binding domain and stabilizes a repressive conformation.[3] | [3] |
| GW9662 | PPARγ | Irreversible Antagonist | Covalently modifies a cysteine residue within the ligand-binding pocket. | N/A |
| T0070907 | PPARγ | Antagonist | Potent and selective PPARγ antagonist. | N/A |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the key experimental protocols used to characterize the specificity of these inhibitors.
Ligand Binding Assays
These assays are fundamental in determining the affinity of a compound for its target receptor. A common method is a competitive binding assay using a radiolabeled known ligand.
-
Preparation of Receptor: The ligand-binding domain (LBD) of human PPARγ is expressed and purified.
-
Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline with 0.1% BSA) is used.
-
Competition: A constant concentration of a radiolabeled PPARγ agonist (e.g., [³H]-Rosiglitazone) is incubated with the PPARγ LBD in the presence of increasing concentrations of the test compound (e.g., this compound).
-
Incubation: The mixture is incubated to reach equilibrium.
-
Separation: Bound and free radioligand are separated (e.g., using a filter-binding assay).
-
Quantification: The amount of bound radioligand is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is calculated and can be converted to a Ki (inhibition constant).
Coactivator/Corepressor Interaction Assays
These assays assess the functional consequence of ligand binding, specifically whether it promotes the recruitment of coactivators (agonism) or corepressors (antagonism/inverse agonism).
-
Principle: A common format is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) or FRET (Förster Resonance Energy Transfer) assay.
-
Components:
-
Purified PPARγ LBD (often as a GST-fusion protein).
-
A biotinylated peptide corresponding to a coactivator (e.g., SRC-1) or corepressor (e.g., NCoR) interaction domain.
-
Acceptor beads (e.g., streptavidin-coated) that bind the biotinylated peptide.
-
Donor beads (e.g., anti-GST antibody-coated) that bind the PPARγ LBD.
-
-
Procedure: The components are mixed in the presence of the test compound.
-
Detection: If the compound promotes interaction, the donor and acceptor beads are brought into close proximity, generating a detectable signal. Agonists will increase the signal with coactivator peptides, while antagonists will block the agonist-induced signal. Inverse agonists may increase the signal with corepressor peptides.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PPARγ signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: PPARγ signaling pathway modulation by agonists and antagonists.
Caption: Workflow for determining inhibitor specificity.
References
- 1. Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PubMed [pubmed.ncbi.nlm.nih.gov]
SR 11023: A Comparative Guide to its Mechanism of Action as a PPARγ Antagonist
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SR 11023's mechanism of action against other peroxisome proliferator-activated receptor-gamma (PPARγ) modulators. This compound has emerged as a potent insulin sensitizer with a distinct pharmacological profile, offering a potential therapeutic advantage over classical PPARγ agonists.[1] This document summarizes key experimental data, details underlying protocols, and visualizes the molecular interactions governing its activity.
Comparative Performance of PPARγ Modulators
This compound is a second-generation PPARγ antagonist developed to improve upon the pharmacokinetic properties of its predecessor, SR1664.[1] Unlike full agonists such as thiazolidinediones (TZDs), which are associated with undesirable side effects like weight gain and edema, this compound demonstrates efficacy in insulin sensitization without promoting adipogenesis.[1]
| Feature | This compound | SR1664 | Thiazolidinediones (e.g., Rosiglitazone) |
| Mechanism of Action | PPARγ Antagonist | PPARγ Antagonist | PPARγ Full Agonist |
| Insulin Sensitization | Potent | Efficacious | High |
| Adipogenesis | Lacks pro-adipogenic properties | Lacks pro-adipogenic properties | Promotes adipogenesis |
| Plasma Exposure (in vivo) | Significant oral bioavailability | Poor pharmacokinetic properties | Generally good oral bioavailability |
| Effect on pS273-PPARγ | Potently blocks phosphorylation | Blocks phosphorylation | Blocks phosphorylation |
| Target Gene Expression | Minimal transactivation of pro-adipogenic genes | Minimal transactivation | Upregulation of pro-adipogenic genes |
Mechanism of Action: The "Tumble and Trap" Model
The unique action of this compound is best described by the "tumble and trap" mechanism.[2] Unlike full agonists that stabilize the activation helix (H12) of PPARγ in an active conformation to recruit coactivators, this compound induces an allosteric switch. It traps H12 in an inactive state, which sterically hinders the binding of coactivator peptides and facilitates the recruitment of corepressor peptides.[2][3] This leads to the repression of target genes involved in adipogenesis while still achieving the desired insulin-sensitizing effects.
Signaling Pathway Diagram
Caption: Comparative signaling pathways of PPARγ modulation by a full agonist versus this compound.
Experimental Protocols
The validation of this compound's mechanism of action involved several key experiments. Below are the methodologies for these pivotal studies.
In Vivo Pharmacokinetic and Efficacy Studies in Mice
-
Objective: To assess the oral bioavailability and insulin-sensitizing effects of this compound compared to SR1664.
-
Animal Model: C57BL/6 mice.[1]
-
Methodology:
-
Mice were administered a single oral dose of this compound or SR1664 (40 mg/kg).[1]
-
Plasma concentrations of the compounds were measured at various time points (e.g., 2 hours post-administration) to determine plasma exposure.[1]
-
For efficacy, mice on a high-fat diet were treated with the compounds, and insulin sensitivity was assessed through glucose and insulin tolerance tests.
-
-
Key Findings: this compound demonstrated significantly higher plasma exposure compared to SR1664, reaching approximately 70 μM two hours after oral administration, whereas SR1664 levels were below 1 μM.[1]
Cell-Based Adipogenesis and Gene Expression Assays
-
Objective: To evaluate the effect of this compound on adipocyte differentiation and the expression of PPARγ target genes.
-
Cell Line: 3T3-L1 preadipocytes.[1]
-
Methodology:
-
3T3-L1 cells were induced to differentiate into adipocytes in the presence of either Rosiglitazone (a full agonist) or this compound.[1]
-
Adipogenesis was quantified by Oil Red O staining of lipid droplets.[1]
-
Gene expression analysis of adipocyte markers (e.g., Fabp4, Adipoq) was performed using RNA sequencing.[1]
-
-
Key Findings: Unlike Rosiglitazone, this compound did not promote adipogenesis and lacked the classical agonism to upregulate PPARγ target genes involved in adipocyte differentiation.[1]
Experimental Workflow for Adipogenesis Assay
Caption: Workflow for assessing the impact of this compound on 3T3-L1 adipocyte differentiation.
Biophysical Analysis of Protein-Ligand Interaction
-
Objective: To elucidate the structural basis of this compound's antagonist activity on PPARγ.
-
Techniques:
-
X-ray Crystallography: To determine the crystal structure of this compound bound to the PPARγ ligand-binding domain (LBD).[2]
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): To probe the conformational dynamics of the PPARγ LBD upon ligand binding.[1]
-
Quantitative Cross-linking Mass Spectrometry (XL-MS): To identify ligand-dependent changes in the interaction of PPARγ with co-regulator peptides.[1]
-
-
Methodology:
-
The PPARγ LBD was expressed and purified.
-
For crystallography, the LBD was co-crystallized with this compound.
-
For HDX-MS and XL-MS, the LBD was incubated with this compound, and the conformational changes and interactions with co-repressor motifs were analyzed.
-
-
Key Findings: These studies revealed that this compound binding pushes the H12 helix away from the active agonist conformation towards the omega loop, enhancing its interaction with co-repressor motifs and thereby explaining its antagonistic action.[1]
References
- 1. Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
A Comparative Guide to Selumetinib: Replicating Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of selumetinib, a selective MEK1/2 inhibitor, with alternative therapeutic strategies, supported by data from pivotal clinical trials. The information is intended to assist researchers in understanding and potentially replicating key findings related to this compound.
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Signaling Pathway
Selumetinib is a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[1][2][3] MEK1 and MEK2 are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers and genetic disorders like Neurofibromatosis type 1 (NF1).[1][4][5] By binding to an allosteric pocket on MEK1/2, selumetinib prevents their phosphorylation and activation, thereby blocking downstream signaling to ERK.[6] This inhibition ultimately leads to reduced cell proliferation and, in some cases, apoptosis.[1][3][6]
Below is a diagram illustrating the mechanism of action of selumetinib within the RAS/RAF/MEK/ERK pathway.
Caption: Mechanism of action of selumetinib in the RAS/RAF/MEK/ERK signaling pathway.
Comparative Efficacy: Selumetinib vs. Alternatives
The clinical efficacy of selumetinib has been most prominently demonstrated in the treatment of inoperable plexiform neurofibromas (PNs) in patients with NF1 and in BRAF-mutant melanoma.
Neurofibromatosis Type 1 (NF1) with Inoperable Plexiform Neurofibromas
The SPRINT Phase II trial was a pivotal study that led to the FDA approval of selumetinib for pediatric patients with NF1 and inoperable PNs.[7] A key comparator in this context is the natural history of the disease, as there were no approved medical therapies prior to selumetinib.[8] The KOMET Phase III trial later evaluated selumetinib in adult patients.[9][10]
| Trial (Patient Population) | Treatment Group | Primary Endpoint | Objective Response Rate (ORR) | Key Secondary Outcomes |
| SPRINT Phase II (Pediatric) | Selumetinib (25 mg/m² twice daily) | Confirmed Partial Response (≥20% decrease in tumor volume) | 66-70%[7][8] | Clinically meaningful improvements in pain, quality of life, strength, and range of motion.[8][11] |
| KOMET Phase III (Adult) | Selumetinib | Objective Response Rate | 20%[10] | Numerical reduction in pain intensity.[10] |
| KOMET Phase III (Adult) | Placebo | Objective Response Rate | 5%[10] | Less reduction in pain intensity compared to selumetinib.[10] |
BRAF V600-Mutant Melanoma
In the context of BRAF-mutant melanoma, selumetinib has been evaluated in combination with chemotherapy, such as dacarbazine.
| Trial (Patient Population) | Treatment Group | Primary Endpoint | Median Progression-Free Survival (PFS) | Overall Survival (OS) |
| Phase II (First-line metastatic BRAF-mutant melanoma) | Selumetinib + Dacarbazine | Overall Survival | 5.6 months[12] | 13.9 months[12] |
| Phase II (First-line metastatic BRAF-mutant melanoma) | Placebo + Dacarbazine | Overall Survival | 3.0 months[12] | 10.5 months[12] |
Experimental Protocols
Detailed methodologies are crucial for replicating findings. Below are summarized protocols for the key clinical trials mentioned.
SPRINT Phase II Trial (NCT01362803) for Pediatric NF1
Objective: To evaluate the efficacy and safety of selumetinib in children with NF1 and inoperable PNs.
Experimental Workflow:
Caption: Experimental workflow for the SPRINT Phase II trial.
Methodology:
-
Patient Selection: Pediatric patients aged 3 to 17 years with a confirmed diagnosis of NF1 and inoperable PNs causing significant morbidity were enrolled.[8]
-
Treatment Administration: Selumetinib was administered orally at a dose of 25 mg/m² twice daily on a continuous basis in 28-day cycles.[8][13]
-
Efficacy Evaluation: The primary endpoint was the confirmed partial response rate, defined as a ≥20% decrease in PN volume from baseline on two consecutive MRI scans performed every four cycles.[11]
-
Secondary Outcome Measures: Secondary endpoints included assessments of pain using the Numeric Rating Scale-11, quality of life, and functional outcomes such as strength and range of motion.[11][14]
-
Safety Monitoring: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events.[11]
Phase II Trial in BRAF-Mutant Melanoma
Objective: To evaluate the efficacy and safety of selumetinib in combination with dacarbazine in patients with advanced BRAF-mutant melanoma.
Experimental Workflow:
Caption: Experimental workflow for the Phase II trial in BRAF-mutant melanoma.
Methodology:
-
Patient Selection: Patients with histologically confirmed, unresectable Stage III or IV melanoma with a documented BRAF mutation who had not received prior systemic therapy for metastatic disease were included.[12]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either selumetinib plus dacarbazine or placebo plus dacarbazine.[12]
-
Treatment Administration: Selumetinib (75 mg) or placebo was administered orally twice daily. Dacarbazine (1000 mg/m²) was administered intravenously on day 1 of each 21-day cycle.[12]
-
Efficacy Evaluation: The primary endpoint was overall survival. The key secondary endpoint was progression-free survival, assessed by investigators according to RECIST criteria.[12]
-
Safety Monitoring: Adverse events were monitored throughout the study.
Alternatives to Selumetinib
While selumetinib has shown significant efficacy, other therapeutic options exist and are in development.
-
Mirdametinib: Another MEK inhibitor that has been investigated for NF1-associated plexiform neurofibromas.[15]
-
BRAF Inhibitors (for Melanoma): In BRAF-mutant melanoma, BRAF inhibitors such as vemurafenib and dabrafenib are standard of care, often used in combination with MEK inhibitors.[16]
-
Chemotherapy: Agents like temozolomide and dacarbazine have been used for melanoma, though with limited efficacy compared to targeted therapies in biomarker-selected populations.[12][17]
-
Surgical Resection: For operable tumors, surgery remains a primary treatment modality.[5]
-
Pain Management and Supportive Care: For inoperable tumors, management of symptoms such as pain is a critical component of patient care.[18]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selumetinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 4. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biospace.com [biospace.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Koselugo (selumetinib) approved in US for paediatric patients with neurofibromatosis type 1 plexiform neurofibromas [astrazeneca.com]
- 8. n-tap.org [n-tap.org]
- 9. merck.com [merck.com]
- 10. medpagetoday.com [medpagetoday.com]
- 11. Long-term safety and efficacy of selumetinib in children with neurofibromatosis type 1 on a phase 1/2 trial for inoperable plexiform neurofibromas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selumetinib plus dacarbazine versus placebo plus dacarbazine as first-line treatment for BRAF-mutant metastatic melanoma: a phase 2 double-blind randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Selumetinib in children with neurofibromatosis type 1 and asymptomatic inoperable plexiform neurofibroma at risk for developing tumor-related morbidity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mirdametinib Alternatives Compared - Drugs.com [drugs.com]
- 16. scienceopen.com [scienceopen.com]
- 17. Phase II, Open-Label, Randomized Trial of the MEK1/2 Inhibitor Selumetinib as Monotherapy versus Temozolomide in Patients with Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. horizonscandb.pcori.org [horizonscandb.pcori.org]
Head-to-Head Comparison: SR 11023 vs. Rosiglitazone for PPARγ Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of SR 11023, a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) antagonist, and Rosiglitazone, a well-established PPARγ full agonist. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
This compound is a potent and orally active antagonist of PPARγ, a key nuclear receptor regulating adipogenesis, lipid metabolism, and insulin sensitivity.[1][2] In contrast, Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs and a potent, selective agonist of PPARγ, historically used for the treatment of type 2 diabetes.[3][4][5] Their opposing mechanisms of action on the same molecular target make them valuable tools for studying PPARγ signaling and for the development of novel therapeutics with distinct pharmacological profiles.
Mechanism of Action: A Tale of Two Ligands
The fundamental difference between this compound and Rosiglitazone lies in their interaction with the PPARγ ligand-binding domain (LBD) and the subsequent conformational changes that dictate downstream signaling.
Rosiglitazone (Agonist Action): As a full agonist, Rosiglitazone binds to the PPARγ LBD, inducing a conformational change that stabilizes the activation function-2 (AF-2) helix (Helix 12). This stabilization facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. The resulting PPARγ-RXRα heterodimer then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, initiating the transcription of target genes involved in glucose and lipid metabolism.[6]
This compound (Antagonist Action): this compound, conversely, binds to the PPARγ LBD in a manner that promotes an alternative, inactive conformation of Helix 12.[7][8] This prevents the recruitment of coactivators and instead enhances the interaction with corepressor complexes.[7][9] Consequently, the transcriptional activity of PPARγ is blocked.
Signaling Pathway Diagram
Quantitative Data Comparison
The following tables summarize the key quantitative differences between this compound and Rosiglitazone based on available experimental data.
| Parameter | This compound | Rosiglitazone | Reference |
| Binding Affinity to PPARγ | IC₅₀: 109 nM | EC₅₀: 60 nM; Kd: 40 nM | [1][3][10] |
| Functional Activity | Antagonist | Full Agonist | [1][3] |
| Co-regulator Interaction | Enhances corepressor binding | Promotes coactivator recruitment | [7][9] |
| Feature | This compound | Rosiglitazone | Reference |
| Effect on Adipogenesis | Blocks adipocyte differentiation | Promotes adipocyte differentiation | [3][9] |
| Effect on Insulin Sensitivity | Potent insulin sensitizer (blocks pS273) | Potent insulin sensitizer (classical agonism) | [9] |
| Effect on Target Gene Expression | Blocks agonist-induced transcription | Activates transcription of target genes (e.g., adiponectin, GLUT4) | [6][9][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
PPARγ Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).
Objective: To measure the concentration of a test compound that inhibits the binding of a fluorescently labeled known ligand to the PPARγ LBD by 50% (IC₅₀).
Materials:
-
Human recombinant PPARγ LBD
-
Fluorescently labeled PPARγ ligand (e.g., a fluorescent derivative of Rosiglitazone)
-
Test compounds (this compound, Rosiglitazone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT)
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescently labeled PPARγ ligand at a fixed concentration, and the serially diluted test compounds.
-
Initiate the reaction by adding the human recombinant PPARγ LBD.
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition of binding at each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: PPARγ Binding Assay
Cell-Based Glucose Uptake Assay (using 2-NBDG)
This assay measures the ability of cells, such as adipocytes, to take up glucose from the surrounding medium in response to treatment with a test compound.
Objective: To quantify the effect of this compound and Rosiglitazone on glucose uptake in a relevant cell line (e.g., 3T3-L1 adipocytes).
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with and without glucose
-
Fetal Bovine Serum (FBS)
-
Insulin
-
This compound and Rosiglitazone
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed 3T3-L1 preadipocytes in a 96-well plate and differentiate them into mature adipocytes.
-
On the day of the assay, wash the differentiated adipocytes with PBS and then starve them in glucose-free DMEM for 2-4 hours.
-
Treat the cells with this compound, Rosiglitazone, or vehicle control at various concentrations in glucose-free DMEM for a specified period (e.g., 1 hour). A positive control with insulin should be included.
-
Add 2-NBDG to a final concentration of 50-100 µM to each well and incubate for 30-60 minutes at 37°C.
-
Terminate the uptake by removing the 2-NBDG containing medium and washing the cells three times with ice-cold PBS.
-
Add PBS to each well and measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm) or analyze the cells by flow cytometry.
-
Normalize the fluorescence intensity to the protein content of each well or cell number.
-
Calculate the percentage change in glucose uptake relative to the vehicle control.
Experimental Workflow: Glucose Uptake Assay
Conclusion
This compound and Rosiglitazone represent two extremes of PPARγ modulation, acting as a potent antagonist and a full agonist, respectively. While both compounds influence insulin sensitivity, they achieve this through distinct molecular mechanisms, leading to opposing effects on adipogenesis and target gene transcription. The choice between using an antagonist like this compound or an agonist like Rosiglitazone will depend on the specific research question and the desired therapeutic outcome. This guide provides the foundational data and methodologies to assist researchers in making informed decisions for their studies in metabolic diseases and related fields.
References
- 1. biocompare.com [biocompare.com]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Candidate genes associated with the effect of rosiglitazone on glycemic control and cardiovascular system in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Expression Analyses in Models of Rosiglitazone-Induced Physiological and Pathological Mineralization Identify Novel Targets to Improve Bone and Vascular Health [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.uark.edu [scholarworks.uark.edu]
- 11. Effects of rosiglitazone on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Identity of SR 11023 Unclear from Publicly Available Information
Providing specific disposal procedures for "SR 11023" is not possible at this time as it does not correspond to a clearly identifiable chemical substance in publicly available scientific and safety databases.
Extensive searches for "this compound" have not yielded a specific chemical compound. The designation "11023" is prominently associated with Section 11023 of Title 42 of the United States Code, which pertains to toxic chemical release reporting requirements under the Emergency Planning and Community Right-to-Know Act (EPCRA). It is possible that "this compound" is an internal company identifier, a product code, or a shorthand reference to regulatory reporting rather than a chemical name.
For the safety of researchers, scientists, and drug development professionals, it is imperative that waste disposal procedures are based on the specific chemical identity and its associated hazards. Without a confirmed chemical name, Chemical Abstracts Service (CAS) number, or a Safety Data Sheet (SDS) for a substance definitively known as "this compound," providing guidance on its proper disposal would be irresponsible and potentially dangerous.
To receive accurate and essential safety and logistical information for the substance , please provide one of the following:
-
The specific chemical name (e.g., N-(4-hydroxyphenyl)acetamide)
-
The CAS number (e.g., 103-90-2)
-
A copy of the Safety Data Sheet (SDS)
Once the chemical identity is clarified, a comprehensive guide on its proper handling and disposal, including quantitative data, procedural steps, and safety visualizations, can be developed to ensure the well-being of laboratory personnel and compliance with all relevant regulations.
Safeguarding Your Research: A Comprehensive Guide to Handling SR 11023
Essential safety and logistical information for the handling and disposal of the potent PPARγ antagonist, SR 11023, is critical for ensuring the well-being of laboratory personnel and maintaining a safe research environment. As a selective modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), this compound is a valuable tool in metabolic disease and oncology research. However, its biological activity necessitates stringent handling protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should precede any handling of this compound to determine the appropriate level of personal protective equipment. The following table outlines the recommended PPE for various laboratory activities involving this potent compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (especially of powders) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with safety glasses- Disposable solid-front lab coat with tight-fitting cuffs- Double gloving (e.g., nitrile gloves)- Disposable sleeves | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double gloving provide an essential barrier against exposure.[1] |
| Solution Preparation and Dilution | - Safety goggles or a face shield- Lab coat- Nitrile gloves | Protects against splashes of the compound in solution. |
| General Laboratory Handling | - Safety glasses- Lab coat- Nitrile gloves | Standard laboratory practice to prevent accidental contact. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow should be strictly adhered to:
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous.[2][3]
| Waste Type | Disposal Procedure |
| Unused/Expired Solid Compound | - Collect in a clearly labeled, sealed, and chemically compatible container.- Dispose of through a certified hazardous waste vendor. |
| Contaminated Labware (e.g., pipette tips, vials) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. |
| Aqueous Waste (containing this compound) | - Collect in a sealed, labeled container.- Do not dispose of down the drain.- Dispose of through a certified hazardous waste vendor. |
Potential Hazards and Health Effects
While specific toxicological data for this compound is not widely available, it is prudent to consider the potential health effects associated with other PPARγ modulators. Some compounds in this class have been linked to adverse effects, including weight gain, fluid retention, and potential cardiovascular issues.[4][5][6][7] Therefore, minimizing exposure is of utmost importance.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
By adhering to these stringent safety and handling protocols, researchers can confidently and safely utilize this compound in their vital work, contributing to advancements in science and medicine while prioritizing the safety of all laboratory personnel.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Safety issues and prospects for future generations of PPAR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPAR- γ agonist in treatment of diabetes: cardiovascular safety considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update on cardiovascular safety of PPARgamma agonists and relevance to medicinal chemistry and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
